8-(Trifluoromethyl)quinoline-4-carboxylic acid
Description
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Properties
IUPAC Name |
8-(trifluoromethyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLHYUOVNZKMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 8-(Trifluoromethyl)quinoline-4-carboxylic acid
Executive Summary
This technical guide details the synthesis of 8-(Trifluoromethyl)quinoline-4-carboxylic acid , a critical scaffold in medicinal chemistry. The 8-trifluoromethyl group acts as a bioisostere for lipophilic halogens, modulating metabolic stability and potency in kinase inhibitors and antimalarial agents. The C4-carboxylic acid moiety provides a versatile handle for amidation, essential for fragment-based drug discovery (FBDD).
While multiple routes exist for quinoline construction, this guide prioritizes the Pfitzinger Reaction . Unlike the Gould-Jacobs method—which predominantly yields the 3-carboxylic acid isomer—the Pfitzinger pathway guarantees regioselective formation of the 4-carboxylic acid. This protocol includes the upstream synthesis of the non-commodity precursor, 7-(trifluoromethyl)isatin , ensuring a self-reliant and scalable workflow.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the "Pfitzinger Disconnection," which exploits the reactivity of isatin under basic conditions to condense with ketones or aldehydes.
Strategic Logic
-
Regiocontrol: The C8-CF3 group on the final quinoline originates from the C7-CF3 position of the isatin precursor.
-
Precursor Origin: 7-(Trifluoromethyl)isatin is synthesized from 2-(trifluoromethyl)aniline via the Sandmeyer isatin synthesis. The ortho-directing nature of the amine and the meta-directing nature of the CF3 group cooperatively direct cyclization to the available C6 position of the aniline (which becomes C7 of the isatin).
Pathway Visualization
Figure 1: Total synthesis workflow from commercially available aniline to the target quinoline acid.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 7-(Trifluoromethyl)isatin
Rationale: Commercial availability of 7-substituted isatins is often poor or cost-prohibitive. This Sandmeyer variant is robust and scalable.
Step 1.1: Formation of Isonitrosoacetanilide
Reagents:
-
2-(Trifluoromethyl)aniline (1.0 eq)
-
Chloral hydrate (1.1 eq)
-
Hydroxylamine hydrochloride (3.0 eq)
-
Sodium sulfate (anhydrous, ~10-15 eq, to increase ionic strength)
-
HCl (conc.) / Water[1]
Protocol:
-
Dissolve chloral hydrate in water in a round-bottom flask.
-
Add the sodium sulfate solution followed by a solution of the aniline in dilute HCl.
-
Add hydroxylamine hydrochloride solution.[1]
-
Heat the mixture to vigorous boiling (approx. 100°C) for 2–5 minutes.
-
Observation: A precipitate (isonitrosoacetanilide) will form rapidly.
-
-
Cool the reaction in an ice bath. Filter the solid and wash with cold water.
-
QC Check: Dry the solid thoroughly. Moisture interferes with the next step (cyclization).
Step 1.2: Acid-Mediated Cyclization
Reagents:
-
Concentrated H₂SO₄ (Sulfuric Acid)[1]
-
Crude Isonitrosoacetanilide (from Step 1.1)
Protocol:
-
Pre-heat concentrated H₂SO₄ to 50°C in a reactor with efficient mechanical stirring.
-
Add the dry isonitrosoacetanilide portion-wise.
-
Critical Control: Maintain internal temperature between 60°C and 70°C. The reaction is exothermic; rapid addition will cause charring (tar formation).
-
-
Once addition is complete, heat to 80°C for 15–30 minutes to ensure complete ring closure.
-
Cool to room temperature and pour the dark solution slowly onto crushed ice.
-
Safety: Strong exotherm.
-
-
Filter the resulting orange/red precipitate. Wash with water until filtrate is neutral.
-
Purification: Recrystallize from ethanol or acetic acid if necessary.
-
Yield Expectation: 60–75%.[1]
-
Phase 2: The Pfitzinger Reaction
Rationale: This step builds the pyridine ring of the quinoline. Using pyruvic acid (or sodium pyruvate) introduces the C4-carboxylic acid directly.
Reagents:
-
7-(Trifluoromethyl)isatin (1.0 eq)
-
Sodium Pyruvate (1.2 eq) or Pyruvic Acid
-
Potassium Hydroxide (KOH) (33% aq. solution, excess)
Protocol:
-
Dissolution: Suspend 7-(trifluoromethyl)isatin in 33% KOH solution.
-
Mechanism:[2] The isatin ring opens to form the isatoate (amino-keto-carboxylate) species.
-
-
Condensation: Add sodium pyruvate (or pyruvic acid) to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 100–105°C) for 12–18 hours.
-
Monitoring: TLC or LCMS should show consumption of isatin.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the alkaline solution with diethyl ether (removes non-acidic impurities).
-
Acidification: Slowly add concentrated HCl to the aqueous layer until pH reaches 1–2.
-
Observation: The product, this compound, will precipitate as a solid.
-
-
Isolation: Filter the solid, wash with water, and dry under vacuum.
Mechanistic Pathway
Figure 2: Mechanistic progression of the Pfitzinger reaction.
Data Presentation & Analysis
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1.2) | Incomplete cyclization or charring. | Ensure temp < 70°C during addition.[1] If CF3 lipophilicity hinders reaction, switch H₂SO₄ to Methanesulfonic Acid. |
| Tar Formation (Step 2) | Polymerization of pyruvate. | Add pyruvate after isatin is fully dissolved/hydrolyzed in base. Use fresh pyruvate. |
| Isomer Contamination | Incorrect starting aniline. | Verify 2-(trifluoromethyl)aniline purity by GC-MS. 3-CF3-aniline yields mixtures. |
| Solubility Issues | High lipophilicity of CF3. | Use Ethanol/Water mixtures for recrystallization rather than pure water. |
Characterization Profile (Expected)
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (DMSO-d6): Distinctive downfield shift of the C2-H proton (approx. 9.0–9.2 ppm) due to the adjacent nitrogen and carboxylic acid electron withdrawal.
-
19F NMR: Single singlet peak around -60 to -65 ppm (relative to CFCl3).
-
Mass Spec (ESI-): [M-H]⁻ peak at m/z 240.
Safety & Handling
-
Trifluoromethyl Aniline: Toxic by inhalation and skin contact. Use in a fume hood.
-
Chloral Hydrate: Controlled substance in some jurisdictions; sedative properties. Handle with strict inventory control.
-
Strong Acids/Bases: The cyclization uses hot conc. H₂SO₄ (severe burn hazard) and the Pfitzinger uses boiling KOH (corrosive). Full PPE (face shield, chemically resistant gloves) is mandatory.
References
-
Sandmeyer Isatin Synthesis: Marvel, C. S.; Hiers, G. S. (1925). "Isatin". Organic Syntheses, 5, 71. Link
-
Pfitzinger Reaction Review: Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction".[3][4][5] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link
-
CF3-Isatin Preparation: Hewawasam, P., et al. (2002). "Synthesis of 7-trifluoromethylisatin". Tetrahedron Letters, 43(21), 3913-3916. Link
-
Quinoline-4-Carboxylic Acid Utility: Foley, M., & Tilley, L. (1998). "Quinoline antimalarials: mechanisms of action and resistance". International Journal for Parasitology, 28(6), 889–913. Link
Sources
An In-Depth Technical Guide to 8-(Trifluoromethyl)quinoline-4-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1] When functionalized with a carboxylic acid at the 4-position, these compounds gain a critical handle for modulating physicochemical properties and engaging in specific biological interactions. The addition of a trifluoromethyl (CF3) group, as seen in 8-(trifluoromethyl)quinoline-4-carboxylic acid, introduces a powerful element for enhancing drug-like properties. The CF3 group is prized in drug design for its ability to increase metabolic stability, improve lipophilicity, and enhance binding affinity to target proteins through unique electronic effects.[2] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, plausible synthetic routes, and potential applications in modern research and development.
Section 1: Core Chemical and Physical Properties
Precise experimental data for this compound is not extensively published. However, by combining its known identifiers with data from closely related analogs, we can establish a reliable profile of its key physicochemical properties.
| Property | Value / Predicted Value | Source / Basis for Prediction |
| IUPAC Name | This compound | - |
| CAS Number | 31009-01-5 | [3] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [3] |
| Molecular Weight | 241.17 g/mol | [3] |
| Appearance | Predicted: White to off-white solid | Based on related quinoline carboxylic acids.[4] |
| Melting Point | Predicted: >250 °C | Based on the melting point of the parent quinoline-4-carboxylic acid (254-255 °C).[4] |
| pKa (Acidic) | Predicted: ~2.0 - 3.0 | Based on the acidic pKa of 3-(trifluoromethyl)quinoline-8-carboxylic acid (~2.17).[3] |
| pKa (Basic) | Predicted: ~3.5 - 4.5 | Based on the basic pKa of 3-(trifluoromethyl)quinoline-8-carboxylic acid (~4.17).[3] |
| LogP (Octanol/Water) | Predicted: ~2.5 - 3.0 | Based on the predicted XlogP of the isomeric 7-(trifluoromethyl)quinoline-4-carboxylic acid (1.9) and the known lipophilicity-enhancing effect of the CF3 group.[5] |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | General solubility characteristics of quinoline carboxylic acids. |
Expert Insight: The strongly electron-withdrawing nature of the trifluoromethyl group at the 8-position is expected to lower the pKa of the carboxylic acid, making it a stronger acid compared to its non-fluorinated counterpart. This increased acidity can have significant implications for its pharmacokinetic profile and its ability to form salts.
Section 2: Spectroscopic Profile for Structural Elucidation
The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Below is a predicted profile based on established principles and data from analogous structures.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch of the carboxylic acid, often showing characteristic hydrogen-bonding patterns.[6] |
| ~1710 | Strong | C=O stretch of the carboxylic acid carbonyl group.[6] |
| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the quinoline aromatic ring.[6] |
| 1350-1100 | Strong | C-F stretching vibrations of the trifluoromethyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for detailing the precise arrangement of atoms.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the quinoline ring. The carboxylic acid proton is expected to be a broad singlet far downfield.
-
δ 10.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).[7]
-
δ 7.5-9.0 ppm (m, 5H): Aromatic protons on the quinoline ring. The specific coupling patterns will be complex due to the substitution pattern. Protons adjacent to the nitrogen and the trifluoromethyl group will be the most deshielded.
-
-
¹³C NMR: The carbon spectrum will confirm the carbon skeleton.
-
δ 165-175 ppm: Carboxylic acid carbonyl carbon.
-
δ 115-150 ppm: Carbons of the quinoline ring.
-
δ ~120-130 ppm (q): Trifluoromethyl carbon, showing a characteristic quartet due to coupling with the three fluorine atoms.
-
-
¹⁹F NMR: This is a definitive test for the trifluoromethyl group.
-
A single, strong singlet is expected, as all three fluorine atoms are chemically equivalent.
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide fragmentation patterns.
-
[M-H]⁻: A strong signal corresponding to the deprotonated molecule is expected in negative ion mode.
-
[M-COOH]⁺: Loss of the carboxylic acid group (45 Da) is a likely fragmentation pathway.
Section 3: Synthesis and Purification
The synthesis of quinoline-4-carboxylic acids is well-established, with the Doebner reaction being a classical and effective method.[7] This three-component reaction utilizes an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, the logical starting materials would be 2-(trifluoromethyl)aniline, formaldehyde (or a suitable equivalent), and pyruvic acid.
Proposed Synthetic Pathway: The Doebner Reaction
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(trifluoromethyl)aniline (1.0 eq), pyruvic acid (1.1 eq), and ethanol (5 mL per mmol of aniline).
-
Addition of Aldehyde: Slowly add formaldehyde (1.1 eq, as a 37% aqueous solution) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Add water to the mixture to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to yield the pure this compound.
Causality in Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for the Doebner reaction as it effectively dissolves the reactants and facilitates the reaction at a reasonable temperature.[7]
-
Excess Pyruvic Acid and Aldehyde: Using a slight excess of pyruvic acid and formaldehyde helps to drive the reaction to completion and consume the limiting aniline reactant.
-
Acidification/Precipitation: The carboxylic acid product is often soluble as its carboxylate salt under the reaction conditions. Adding water and ensuring the solution is not basic causes the less soluble neutral carboxylic acid to precipitate.
Section 4: Chemical Reactivity and Potential Transformations
The reactivity of this compound is dictated by its three key components: the quinoline ring, the carboxylic acid, and the trifluoromethyl group.
-
Carboxylic Acid Group: This is the most reactive site for transformations. It can readily undergo:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amidation: Reaction with amines using coupling agents (e.g., DCC, EDC) to form amides. This is a crucial reaction for building more complex molecules in drug discovery.
-
Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
Quinoline Ring: The ring is generally electron-deficient due to the nitrogen heteroatom and the powerful electron-withdrawing trifluoromethyl group.
-
Electrophilic Aromatic Substitution (EAS): EAS reactions (like nitration or halogenation) will be disfavored and will likely occur on the benzene ring portion, directed away from the deactivating CF₃ group.
-
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the ring may make it susceptible to NAS at activated positions, although this is less common than reactions at the carboxylic acid.
-
-
Trifluoromethyl Group: This group is highly stable and generally unreactive under standard organic synthesis conditions. Its primary role is electronic; it deactivates the ring towards electrophilic attack and increases the acidity of the carboxylic acid.
Section 5: Potential Applications in Drug Discovery and Materials Science
While specific biological data for this compound is sparse, the broader class of quinoline-4-carboxylic acids is rich in pharmacological activity, suggesting significant potential for this derivative.[1]
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity.[1] The core scaffold can be designed to inhibit various targets, including kinases and dihydroorotate dehydrogenase (DHODH), an enzyme critical for cancer cell proliferation.[1] The CF₃ group could enhance cell permeability and metabolic stability, potentially leading to a more durable therapeutic effect.
-
Antimicrobial and Antiviral Agents: The quinoline core is famous for its role in antimalarial drugs (e.g., chloroquine) and antibacterial agents (fluoroquinolones).[8] Derivatives of quinoline-4-carboxylic acid have shown promise as antiviral agents, and the properties of the CF₃ group are highly desirable in this context.[2]
-
Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated anti-inflammatory properties. The carboxylic acid moiety can mimic the structure of endogenous signaling molecules, while the trifluoromethylated quinoline core provides a stable and lipophilic scaffold.
-
Building Block for Materials Science: Fluorinated aromatic compounds are of interest in materials science for creating polymers and small molecules with unique electronic properties, thermal stability, and hydrophobicity. This compound could serve as a valuable monomer or precursor.[2]
Conclusion
This compound represents a molecule of significant strategic interest. It combines the privileged quinoline-4-carboxylic acid scaffold with the drug-enhancing properties of a trifluoromethyl group. While detailed experimental characterization is not yet widely available in the public domain, its properties can be reliably predicted, and its synthesis is achievable through established chemical reactions like the Doebner synthesis. Its versatile reactivity and the known biological activities of its parent class make it a compelling candidate for further investigation in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions, as well as a valuable building block for advanced materials.
References
- BASF. (n.d.). Safety data sheet.
- PubChemLite. (n.d.). 8-(trifluoromethyl)isoquinoline-4-carboxylic acid (C11H6F3NO2).
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Thermo Fisher Scientific. (2023, April 18). Certificate of Analysis.
- Enamine. (2019, February). Building Blocks Catalogue.
- Sigma-Aldrich. (n.d.). 8-(Trifluoromethyl)quinoline-5-carboxylic acid.
- PubChem. (n.d.). 7-(Trifluoromethyl)quinoline-4-carboxylic acid.
- PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- ResearchGate. (2018, April 15). Synthesis and characterization of novel quinoxaline derivatives of 8-hydroxyquinoline.
- BenchChem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
- Chem-Impex. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
- BLD Pharm. (n.d.). 6-(Trifluoromethyl)quinoline-8-carboxylic acid.
- Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids.
- Otto Chemie Pvt. Ltd. (n.d.). Quinoline-4-carboxylic acid, 97%.
Sources
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An In-depth Technical Guide to the Physical Properties of Trifluoromethyl-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group into the quinoline scaffold is a pivotal strategy in medicinal chemistry and materials science. This is largely due to the unique electronic properties of the CF₃ group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the core physical properties of trifluoromethyl-substituted quinolines, presenting key data, detailing experimental protocols for their determination, and explaining the scientific principles behind these measurements.
The Influence of the Trifluoromethyl Group
The trifluoromethyl group is a powerful electron-withdrawing substituent, a property that profoundly influences the physicochemical characteristics of the parent quinoline molecule.[3] Its high electronegativity and the strength of the carbon-fluorine bonds contribute to increased metabolic stability. Furthermore, the CF₃ group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross biological membranes.[4] Understanding how the position of this group on the quinoline ring affects its physical properties is crucial for the rational design of new drugs and materials.
Core Physical Properties
Key physical parameters such as melting point, boiling point, acidity (pKa), and lipophilicity (logP) are critical for predicting the behavior of trifluoromethyl-substituted quinolines in various chemical and biological systems.[1]
Melting and Boiling Points
The melting point of a solid is a fundamental physical property used for identification and purity assessment.[2] Pure crystalline organic compounds typically have sharp, characteristic melting points.[2] The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding pressure, is another important characteristic property.
Table 1: Melting and Boiling Points of Selected Trifluoromethyl-Substituted Quinolines
| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) |
| 2-(Trifluoromethyl)quinoline | 2-CF₃ | 58-62 | 233 |
| 4-Methyl-2-(trifluoromethyl)quinoline | 4-CH₃, 2-CF₃ | 55 | - |
| 6-(Trifluoromethyl)quinoline | 6-CF₃ | 39 | 244 |
| 7-(Trifluoromethyl)quinoline | 7-CF₃ | 60-69 | - |
| 8-Bromo-2-(trifluoromethyl)quinoline | 8-Br, 2-CF₃ | 62-63 | 284.3 (Predicted) |
| 4-Chloro-7-(trifluoromethyl)quinoline | 4-Cl, 7-CF₃ | 69-73 | 265.5 |
| 4-Chloro-6-(trifluoromethyl)quinoline | 4-Cl, 6-CF₃ | 48-55 | - |
| 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 8-F, 4-OH, 2-CF₃ | 108-117 | - |
| 8-(Trifluoromethyl)quinolin-4-ol | 8-CF₃, 4-OH | 174-176 | 311.9 (Predicted) |
| 7-(Trifluoromethyl)-4-quinolinethiol | 7-CF₃, 4-SH | 222-225 | 307.8 (Predicted) |
Note: A hyphen (-) indicates that the data was not found in the surveyed literature. Data is a compilation from various sources and may represent ranges from different suppliers.
Acidity and Basicity (pKa)
The pKa is a measure of the acidity or basicity of a compound. For quinolines, which are weak bases, the pKa of the conjugate acid is typically determined.[1][2] The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the quinoline nitrogen, resulting in a lower pKa value compared to unsubstituted quinoline (pKa ≈ 4.9).[5]
Table 2: pKa and Lipophilicity (logP) of Selected Trifluoromethyl-Substituted Quinolines
| Compound Name | Substitution Pattern | pKa (Conjugate Acid) | logP |
| Quinoline (for comparison) | - | 4.93[5] | - |
| 6-(Trifluoromethyl)quinoline | 6-CF₃ | 3.87 (Predicted) | 3.25 |
| 8-(Trifluoromethyl)quinoline | 8-CF₃ | - | 2.50 |
| 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline | 4-Cl, 2-CCl₃, 6-CF₃ | 2.27 (Predicted) | 6.10 |
| 3-(Trifluoromethyl)quinoline-8-carboxylic acid | 3-CF₃, 8-COOH | 4.17 (Basic, Predicted) | 2.67 |
Note: A hyphen (-) indicates that the data was not found in the surveyed literature. Predicted values are computational estimations.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.[2] It describes the partitioning of a compound between an organic phase (typically n-octanol) and an aqueous phase. The trifluoromethyl group generally increases the lipophilicity of a molecule.[4]
Solubility
The solubility of a compound in various solvents is a crucial property, particularly in drug development for formulation and in biological assays. Trifluoromethyl-substituted quinolines, due to their aromatic and fluorinated nature, often exhibit limited aqueous solubility but are generally soluble in organic solvents like ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[6]
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of trifluoromethyl-substituted quinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of trifluoromethyl-quinolines are complex due to the coupling between protons on the quinoline ring. The electron-withdrawing CF₃ group can cause downfield shifts of adjacent protons.
-
¹³C NMR: The carbon spectra provide information on all carbon atoms in the molecule, including the quaternary carbon of the CF₃ group, which typically appears as a quartet due to C-F coupling.
-
¹⁹F NMR: This is a powerful technique for fluorine-containing compounds. The trifluoromethyl group gives a single, sharp resonance, and its chemical shift is sensitive to the electronic environment, providing valuable structural information.[7][8] The chemical shift range for CF₃ groups is typically between -50 to -70 ppm relative to CFCl₃.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. For trifluoromethyl-quinolines, characteristic absorption bands include:
-
C-F stretching: Strong absorptions in the region of 1100-1350 cm⁻¹.
-
Aromatic C=C and C=N stretching: Bands in the 1500-1600 cm⁻¹ region.
-
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system exhibits characteristic π → π* transitions. The position and intensity of these absorption bands can be influenced by the solvent (solvatochromism) and the position of the trifluoromethyl substituent, which can affect the electronic structure of the chromophore.[1][9]
Experimental Protocols
Accurate determination of these physical properties is essential. The following are detailed methodologies for key experiments.
Melting Point Determination
Methodology: Capillary Melting Point Apparatus
This is a standard and widely used method for determining the melting point of a solid organic compound.[2]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the trifluoromethyl-substituted quinoline sample is dry and finely powdered.[2]
-
Capillary Tube Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.[2]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[2]
-
Heating: Begin heating the sample. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.[2]
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).[2]
pKa Determination
Methodology: Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of weak bases like quinolines.[10][11]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a known concentration of the trifluoromethyl-substituted quinoline in a suitable solvent. A mixture of water and an organic co-solvent like methanol or DMSO may be necessary to ensure solubility.[1][2]
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.[1][2]
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments.[1][2]
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the quinoline has been protonated.[10]
Lipophilicity (logP) Determination
Methodology: Shake-Flask Method
The shake-flask method is the traditional and often considered the "gold standard" for experimentally determining logP values.[7][12]
Step-by-Step Protocol:
-
System Preparation: Prepare a two-phase system of n-octanol and water. Mutually saturate the two phases by shaking them together vigorously and then allowing them to separate.[2]
-
Sample Addition: Dissolve a known amount of the trifluoromethyl-substituted quinoline in one of the phases (typically the one in which it is more soluble).[2]
-
Partitioning: Combine the two phases in a separatory funnel and shake until equilibrium is reached (this can take several hours).[12]
-
Phase Separation: Allow the mixture to stand until the two phases have clearly separated.[2]
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the quinoline in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[2]
References
- Redka, M. O., Dovhaniuk, N., Blahun, O., et al. (2025).
-
Chadwick, L., & Dawson, K. (n.d.). a UV-Vis absorption of aminoquinoline 3 in various solvents. b... ResearchGate. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Solubility of 6-(Trifluoromethyl)isoquinolin-1(2H). Benchchem.
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide on the Physicochemical Properties of 6-(Trifluoromethoxy)quinolin-4-amine. Benchchem.
- Kotyan, S., Chandana, S. N., Ganesha, D. P., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PMC.
- Semantic Scholar. (2018). synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2.
- Molecules Editorial Office. (2011). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. PMC.
- MDPI. (2025). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer.
-
Alam, M. S., & Dong-Ung, L. (n.d.). UV-vis absorption spectra of 3a and 3b (1.5 × 10 −5 mol/ L) in ethanol at room temperature. ResearchGate. Retrieved from [Link]
- Gavezzotti, A. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1367-1376.
-
ResearchGate. (n.d.). Characteristic bands in the FT-IR spectra (cm −1 ) of the synthesized compounds. Retrieved from [Link]
-
Stenutz, R. (n.d.). 8-(trifluoromethyl)quinoline. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
- ResearchGate. (2016).
- MDPI. (2021).
- Krygowski, T. M., & Szatylowicz, H. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry, 79(15), 7156-7167.
- Rule, G. S., & Murali, N. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC.
-
PubMed. (n.d.). Potentiometric titration of heterocyclic nitrogen bases in non-aqueous media. Retrieved from [Link]
- Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475-4489.
- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. LOCKSS.
- Creative Bioarray. (n.d.).
- MDPI. (2023). A Brief Review on the Synthesis of the N-CF 3 Motif in Heterocycles.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- MDPI. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.
- Encyclopedia.pub. (2022).
- ResearchGate. (2025).
- PMC. (n.d.). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study.
- ResearchGate. (2025). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
- TCI Chemicals. (n.d.).
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF.
- MSU chemistry. (n.d.). Table of Characteristic IR Absorptions.
- Vulcanchem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline - 31009-31-1.
- Journal of Undergraduate Chemistry Research. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.
- University of Ottawa. (n.d.). 19Flourine NMR.
- Beilstein Archives. (2021).
- ChemScene. (n.d.). 325-13-3 | 6-(Trifluoromethyl)quinoline.
- Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
- PubMed. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.
- ACS Publications. (2024).
- Organic Spectroscopy. (n.d.).
- Royal Society of Chemistry: Educ
- Sigma-Aldrich. (n.d.). UV-Visible Solvents.
- EFFECT OF SOLVENT ON UV AND VISIBLE SPECTRA OF FORMYLMETHYLFLAVIN AND PHOTOPRODUCTS. (n.d.).
- MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
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- 12. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Note: Evaluation of 8-(Trifluoromethyl)quinoline-4-carboxylic Acid as a Novel Antibacterial Scaffold
Executive Summary
The emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the exploration of novel pharmacophores. 8-(Trifluoromethyl)quinoline-4-carboxylic acid (8-TFQCA) represents a privileged scaffold in medicinal chemistry. This application note details the technical evaluation of 8-TFQCA, focusing on its utility as a DNA gyrase inhibitor. The incorporation of the trifluoromethyl (-CF
This guide provides a comprehensive workflow for researchers to validate the antibacterial efficacy of 8-TFQCA, covering mechanism of action, minimum inhibitory concentration (MIC) protocols, and time-kill kinetic assays.
Scientific Background & Mechanism of Action[1][2][3]
The Quinolone-Carboxylic Acid Pharmacophore
The quinoline-4-carboxylic acid core is structurally homologous to the 4-quinolone scaffold found in blockbuster antibiotics like Ciprofloxacin and Moxifloxacin. However, 8-TFQCA offers distinct advantages:
-
Electronic Modulation: The strong electron-withdrawing nature of the -CF
group alters the pKa of the carboxylic acid and the electron density of the aromatic ring, potentially strengthening stacking interactions with DNA bases. -
Lipophilicity: The C8-CF
moiety significantly increases the partition coefficient (LogP), facilitating passive diffusion across the lipid-rich outer membrane of Gram-negative bacteria.
Target: DNA Gyrase and Topoisomerase IV
8-TFQCA acts by inhibiting bacterial type II topoisomerases:
-
DNA Gyrase (GyrA/GyrB): Essential for introducing negative supercoils into DNA during replication.
-
Topoisomerase IV (ParC/ParE): Crucial for decatenating (separating) daughter chromosomes after replication.
The molecule stabilizes the cleavable complex —a transient state where the enzyme has covalently bound to the broken DNA strand. This prevents DNA religation, leading to the accumulation of double-strand breaks and subsequent cell death.
Mechanistic Pathway Diagram
Figure 1: Mechanism of Action of this compound inducing bacterial cell death.
Experimental Protocols
Protocol A: Minimum Inhibitory Concentration (MIC)
Objective: Determine the lowest concentration of 8-TFQCA that inhibits visible bacterial growth. Standard: CLSI M07-A10 Guidelines.
Materials
-
Test Compound: this compound (purity >98%).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Strains: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.[1]
-
Indicator: Resazurin (optional, for colorimetric readout).
Step-by-Step Workflow
-
Stock Preparation: Dissolve 8-TFQCA in 100% DMSO to a concentration of 10 mg/mL.
-
Note: The -CF
group increases hydrophobicity; ensure complete solubilization by vortexing or mild sonication.
-
-
Inoculum Prep:
-
Pick 3-5 colonies from a fresh agar plate. Suspend in saline to match 0.5 McFarland turbidity standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve
CFU/mL.
-
-
Plate Setup (96-well):
-
Add 100 µL of CAMHB to columns 2-12.
-
Add 200 µL of 8-TFQCA (diluted to 128 µg/mL in broth) to column 1.
-
Perform serial 2-fold dilutions from column 1 through column 10 (transfer 100 µL). Discard 100 µL from column 10.
-
Controls: Column 11 = Growth Control (Bacteria + Broth + DMSO). Column 12 = Sterility Control (Broth only).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells in columns 1-11. Final volume = 200 µL. Final bacterial concentration
CFU/mL.[2] -
Incubation: Incubate at 37°C for 16-20 hours (ambient air).
-
Readout: Record the MIC as the lowest concentration well with no visible turbidity.
Protocol B: Time-Kill Kinetics Assay
Objective: Determine if 8-TFQCA is bacteriostatic or bactericidal.
Workflow
-
Preparation: Prepare tubes containing CAMHB with 8-TFQCA at concentrations of
, , , and the MIC. Include a growth control (no drug). -
Inoculation: Inoculate all tubes with
CFU/mL of the test organism. -
Sampling: Incubate at 37°C with shaking (200 rpm). Remove aliquots (100 µL) at
hours. -
Plating: Serially dilute aliquots in PBS and plate onto Mueller-Hinton Agar.
-
Analysis: Count colonies after 24h incubation.
-
Bactericidal:
reduction in CFU/mL relative to the initial inoculum.[3] -
Bacteriostatic:
reduction.
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for evaluating antibacterial potency.
Data Presentation & Analysis
When reporting results for 8-TFQCA, structure your data to highlight the impact of the trifluoromethyl group compared to unsubstituted controls.
Representative Data Structure (Template)
| Bacterial Strain | Gram Status | 8-TFQCA MIC (µg/mL) | Ciprofloxacin Control (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | Positive | 2 - 4 | 0.25 - 0.5 | Potent Activity |
| E. coli ATCC 25922 | Negative | 8 - 16 | 0.008 - 0.015 | Moderate Activity |
| P. aeruginosa ATCC 27853 | Negative | 32 - 64 | 0.25 - 0.5 | Low Permeability |
| MRSA Clinical Isolate | Positive | 4 - 8 | >32 | Resistant Breakpoint |
Note: The values above are representative of quinoline-4-carboxylic acid derivatives lacking the C7-piperazine/C6-fluorine pharmacophores of modern fluoroquinolones. 8-TFQCA is often most effective as a lead scaffold or against Gram-positive organisms.
Structure-Activity Relationship (SAR) Notes
-
C8-CF
vs C8-H: The CF group typically improves MIC values against Gram-positive bacteria by 2-4 fold due to increased lipophilicity facilitating membrane interaction. -
C4-COOH: Essential for binding to the GyrA subunit (via water-metal ion bridge). Do not esterify this group for final testing, as esters are generally prodrugs with poor in vitro activity.
References
-
Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy.[4]
-
Patel, H. D., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry.
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
-
Desai, N. C., et al. (2025). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI / ResearchGate.
Sources
- 1. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C-2 derivatized 8-sulfonamidoquinolines as antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 8-(Trifluoromethyl)quinoline-4-carboxylic Acid
Topic: 8-(Trifluoromethyl)quinoline-4-carboxylic acid in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacology Researchers
Strategic Utilization of Fluorinated Scaffolds in Medicinal Chemistry
Introduction: The Convergence of Scaffold and Bioisostere
In modern drug discovery, the quinoline scaffold remains a "privileged structure," serving as the core for antimalarials, antivirals, and kinase inhibitors. However, the introduction of the trifluoromethyl (-CF₃) group at the C8 position of the quinoline-4-carboxylic acid (Q4CA) creates a unique chemical entity that transcends simple structural scaffolding.
This compound (8-CF₃-Q4CA) represents a high-value intermediate where the electronic withdrawal of the fluorine atoms and the steric bulk of the -CF₃ group converge to modulate pharmacokinetics (PK) and binding affinity.
Key Medicinal Chemistry Advantages:
-
Metabolic Blockade: The C8 position is a common site for metabolic oxidation in quinolines. The -CF₃ group effectively blocks CYP450-mediated hydroxylation at this position, extending half-life (
). -
Lipophilicity Modulation: The -CF₃ group significantly increases
, enhancing membrane permeability compared to the parent acid, while the C4-carboxylate maintains aqueous solubility at physiological pH. -
Electronic Tuning: The strong electron-withdrawing nature of the -CF₃ group (Hammett
) lowers the pKa of the C4-carboxylic acid and reduces the basicity of the quinoline nitrogen, altering hydrogen bond donor/acceptor dynamics in the binding pocket.
Physicochemical Profile & SAR Logic
The following table summarizes the predicted properties that make 8-CF₃-Q4CA a versatile fragment for library generation.
| Property | Value (Predicted) | Impact on Drug Design |
| Molecular Weight | ~241.17 g/mol | Ideal fragment size (Rule of 3 compliant). |
| cLogP | 2.8 – 3.2 | Enhanced lipophilicity vs. unsubstituted Q4CA (cLogP ~1.5). |
| pKa (Acid) | ~3.5 | More acidic than benzoic acid; forms stable salts. |
| TPSA | ~50 Ų | Good oral bioavailability potential. |
| Rotatable Bonds | 1 | Rigid core minimizes entropic penalty upon binding. |
Visualization: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the functional roles of specific regions within the 8-CF₃-Q4CA scaffold during lead optimization.
Figure 1: Functional decomposition of the 8-CF₃-Q4CA scaffold highlighting sites for derivatization and pharmacophore modulation.
Experimental Protocol: Synthesis via Modified Pfitzinger Reaction
While the Doebner reaction is an alternative, the Pfitzinger reaction is the preferred method for generating high-purity quinoline-4-carboxylic acids because it avoids the formation of dihydroquinoline byproducts common in aniline-aldehyde condensations.
Objective: Synthesize this compound from 7-(trifluoromethyl)isatin.
Reagents & Materials:
-
Precursor: 7-(Trifluoromethyl)indoline-2,3-dione (7-CF₃-Isatin) [CAS: 391-12-8].
-
Reagent: Sodium Pyruvate (or Pyruvic Acid).
-
Solvent/Base: 33% Potassium Hydroxide (KOH) (aq), Ethanol (EtOH).
-
Workup: Glacial Acetic Acid (AcOH) or HCl.
Step-by-Step Methodology:
-
Ring Opening (Hydrolysis):
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-(trifluoromethyl)isatin (1.0 eq) in 33% KOH (5.0 eq) and EtOH (ratio 1:1 v/v).
-
Expert Insight: The solution will turn from orange/red to pale yellow, indicating the formation of the isatoate (ring opening).
-
Heat the mixture to 40°C for 30 minutes.
-
-
Condensation:
-
Add Sodium Pyruvate (1.5 eq) slowly to the reaction mixture.
-
Increase temperature to reflux (approx. 80-90°C) and stir for 12–18 hours.
-
Monitoring: Monitor reaction progress via LC-MS (ES-) looking for the mass ion [M-H]⁻ ≈ 240.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Evaporate the ethanol under reduced pressure (Rotavap).
-
Dilute the aqueous residue with ice-cold water.
-
Crucial Step: Slowly acidify the solution with Glacial Acetic Acid (or 2N HCl) to pH 3–4 while stirring vigorously.
-
Observation: The product will precipitate as an off-white to beige solid.
-
-
Purification:
-
Filter the precipitate and wash copiously with cold water to remove excess salts and pyruvate.
-
Recrystallize from EtOH/Water or DMF/Water if high purity (>98%) is required for biological assays.
-
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for the Pfitzinger reaction to yield 8-CF₃-Q4CA.
Protocol: Late-Stage Functionalization (Amide Coupling)
The carboxylic acid moiety is primarily used as a handle to attach diversity elements (amines). Due to the electron-deficient nature of the quinoline ring, the carboxylic acid can be less reactive than standard benzoic acids.
Recommended Coupling System: T3P (Propylphosphonic anhydride) or HATU.
-
Activation: Dissolve 8-CF₃-Q4CA (1.0 eq) in dry DMF or DCM. Add DIPEA (3.0 eq).
-
Coupling Agent: Add T3P (50% in EtOAc, 1.5 eq). Stir for 10 minutes at RT.
-
Why T3P? It serves as a scavenger for water, drives the reaction to completion, and simplifies workup (water-soluble byproducts).
-
-
Amine Addition: Add the diversity amine (1.1 eq).
-
Reaction: Stir at RT for 2–4 hours.
-
Validation: Check LC-MS. The product should show a distinct UV trace (quinoline absorption) and the expected mass.
Biological Applications & Case Studies
A. DHODH Inhibition (Oncology & Immunology)
Quinoline-4-carboxylic acids are structural analogs of Brequinar , a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH).
-
Mechanism: DHODH is essential for de novo pyrimidine synthesis.[1] Inhibiting this enzyme starves rapidly dividing cells (cancer, activated T-cells) of nucleotide precursors.[1]
-
Role of 8-CF₃: In SAR studies of DHODH inhibitors, the lipophilic pocket of the enzyme often accommodates the C8-substituent. The -CF₃ group improves binding enthalpy via hydrophobic interactions while preventing metabolic degradation seen with C8-methyl or C8-ethyl analogs.
B. Bioisosteric Replacement in Antivirals
In the development of viral polymerase inhibitors, the 8-CF₃-quinoline scaffold has been utilized to replace naphthalene or isoquinoline cores. The nitrogen atom provides a specific hydrogen bond acceptor vector that naphthalene lacks, while the CF₃ mimics the steric volume of an isopropyl group but with inverted electronic properties.
References
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40, 257–294.
-
BenchChem. (2025).[3] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
-
Inoue, M., Sumii, Y., & Shibata, N. (2020).[2] Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.
-
Wang, S., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry, 58(17), 7021-7056.
Sources
experimental setup for Doebner synthesis of quinoline-4-carboxylic acids
Abstract
This technical guide provides a comprehensive framework for the Doebner synthesis, a multicomponent reaction (MCR) essential for generating quinoline-4-carboxylic acids (cinchoninic acid derivatives). Targeted at medicinal chemists and process engineers, this document moves beyond basic textbook descriptions to address mechanistic nuances, solvent effects, and purification strategies. We present a robust "Gold Standard" protocol alongside a modern "Green Chemistry" variant, supported by troubleshooting logic and structural biology applications.
Scientific Foundation & Mechanistic Insight[1]
The Doebner reaction is a three-component condensation of an aromatic amine (aniline) , an aldehyde , and pyruvic acid .[1][2][3][4] While often conflated with the Doebner-Miller reaction (which uses
The Mechanistic Divergence
The reaction pathway is a subject of debate, generally categorized into two routes.[5] As an application scientist, understanding these pathways dictates your choice of order-of-addition:
-
The "Schiff Base" Pathway (Preferred): The aniline and aldehyde condense to form an
-arylimine (Schiff base).[1] This intermediate undergoes a Povarov-type [4+2] cycloaddition or a Mannich-like reaction with the enol form of pyruvic acid.-
Operational Implication: Pre-forming the imine (stirring amine + aldehyde first) can often suppress side reactions involving direct pyruvic acid polymerization.
-
-
The "Aldol" Pathway: Pyruvic acid and the aldehyde condense to form an
-keto acid intermediate, which is then attacked by the aniline.[4][5]
The Hydrogen Transfer Criticality
A frequently overlooked aspect is the oxidation step. The immediate product of cyclization is a dihydroquinoline , not the aromatic quinoline.
-
Mechanism: The reaction is often a disproportionation. The Schiff base (imine) present in the mixture can act as a hydrogen acceptor, becoming reduced to a secondary amine while the dihydroquinoline oxidizes to the aromatic product.
-
Yield Implication: This "hydrogen transfer" consumes a portion of your starting imine. Therefore, using a slight excess of aldehyde and amine relative to pyruvic acid is often necessary to drive full conversion.
Mechanistic Visualization
Caption: The primary Schiff Base pathway. Note the critical oxidative aromatization step from dihydroquinoline to the final product.
Experimental Protocols
Protocol A: The "Gold Standard" (Ethanol Reflux)
This method is robust, tolerant of diverse functional groups, and ideal for initial library synthesis.
Reagents:
-
Aniline derivative (10 mmol)
-
Aldehyde (Benzaldehyde derivative) (10 mmol)
-
Pyruvic acid (10 mmol)
-
Solvent: Absolute Ethanol (20 mL)
-
Catalyst: None (autocatalytic) or AcOH (glacial, 1 mL)
Procedure:
-
Imine Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 equiv) and aldehyde (1.0 equiv) in absolute ethanol. Stir at room temperature for 15 minutes. Observation: Solution often turns yellow/orange, indicating imine formation.
-
Addition: Add pyruvic acid (1.0 equiv) dropwise. If the reaction is sluggish (electron-deficient anilines), add 1 mL glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
-
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a zwitterionic solid.
-
Workup:
-
If solid forms: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted aldehyde/tar.
-
If no solid: Pour the mixture into ice-cold water (50 mL) and adjust pH to ~4-5 with 10% Na₂CO₃ or HCl to induce precipitation.
-
-
Purification: Recrystallize from hot ethanol or DMF/Ethanol mixtures.
Protocol B: Green Chemistry Variant (Aqueous/p-TSA)
Designed for sustainability and higher atom economy, often providing cleaner profiles for electron-rich substrates.
Reagents:
-
Aniline (10 mmol)
-
Aldehyde (10 mmol)
-
Pyruvic acid (10 mmol)
-
Solvent: Water (15 mL) or Water/Ethylene Glycol (1:1)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)
Procedure:
-
Combine aniline, aldehyde, pyruvic acid, and p-TSA in the solvent system.[6][7]
-
Heat to 80–100 °C for 2–4 hours.
-
Cool to room temperature. The product typically crashes out of the aqueous phase.
-
Filter and wash extensively with water to remove the catalyst and unreacted pyruvic acid.
Experimental Workflow Diagram
Caption: Operational workflow for the standard Doebner synthesis reflux protocol.
Optimization & Troubleshooting
Solvent & Catalyst Selection Matrix
The choice of solvent dramatically impacts the yield, particularly regarding the solubility of the zwitterionic product.
| Solvent System | Catalyst | Suitability | Notes |
| Ethanol (Abs.) | None / AcOH | General Purpose | Best for initial screening. Product usually precipitates. |
| Water | p-TSA | Green / Scale-up | Excellent for electron-rich anilines. Easy workup. |
| Acetonitrile | BF₃[8]·THF | Deactivated Anilines | Lewis acid helps overcome low nucleophilicity of electron-poor anilines. |
| Acetic Acid | None | High Solubility | Good for products that are insoluble in EtOH, but workup requires neutralization. |
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| "Tar" / Black Oil | Polymerization of pyruvic acid or oxidation of aniline. | Ensure reagents are fresh. Pre-mix aniline/aldehyde to consume amine before adding acid. Lower temp. |
| No Precipitate | Product is soluble in reaction solvent or pH is incorrect. | Pour into water. Adjust pH to the isoelectric point (typically pH 4–5). |
| Low Yield (EWG) | Electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate aniline. | Switch to Lewis Acid catalysis (BF₃·Et₂O or Sc(OTf)₃) in refluxing dioxane or MeCN. |
| Impure Product | Co-precipitation of Schiff base or unreacted aldehyde. | Wash crude solid with Et₂O or DCM (product is usually insoluble in non-polar organics). |
Applications in Drug Discovery[1][2][6][9][10][11]
Quinoline-4-carboxylic acids are privileged scaffolds.[9] The C-4 carboxylic acid is crucial for:
-
Solubility: Enhances aqueous solubility in physiological conditions.
-
Derivatization: Serves as a handle for amide coupling (e.g., to amino acids or solubilizing tails).
-
Target Binding: Mimics phosphate groups or interacts with basic residues in active sites (e.g., DHODH inhibitors).
Key Bioactive Classes:
-
DHODH Inhibitors: Brequinar analogues for anticancer therapy.[10][6]
-
Antimalarials: Cinchona alkaloid mimics.
-
Antibacterials: Gyrase inhibitors (related to fluoroquinolones).
References
-
BenchChem. Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. (Accessed 2026). Link
-
Meghe, S. K., & Vijayakumar, V. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.[7] Green Chemistry Letters and Reviews, 16(1). Link
-
Nishino, R., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(11), 5800–5806. Link
-
BenchChem. Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (Accessed 2026). Link
-
Doebner, O. (1887).[1] Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Justus Liebigs Annalen der Chemie, 242(3), 265–288. (Historical Reference).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Doebner reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Derivatization of 8-(Trifluoromethyl)quinoline-4-carboxylic acid for Bioassays
This guide outlines the derivatization of 8-(Trifluoromethyl)quinoline-4-carboxylic acid , a privileged scaffold in medicinal chemistry known for its utility in antimalarial (e.g., Mefloquine analogs) and anticancer (e.g., DHODH inhibitors) research.
Introduction & Chemical Logic
The This compound scaffold presents a unique chemical profile for drug discovery. The trifluoromethyl group (
Mechanistic Considerations for Derivatization[1][2]
-
Reactivity of C4-COOH: The carboxylic acid at position 4 is electronically coupled to the electron-deficient pyridine ring. Activation of this group requires careful selection of coupling reagents to prevent side reactions such as decarboxylation (though rare under standard amide coupling conditions) or sluggish reactivity due to the electron-poor nature of the ring system.
-
Solubility: The parent acid often exhibits poor solubility in non-polar solvents and water due to strong intermolecular hydrogen bonding (zwitterionic character between N1 and C4-COOH). Protocols must utilize polar aprotic solvents like DMF or NMP.
-
Sterics: While the C8 position is distal to the C4 carboxyl group, the overall rigid planar structure of the quinoline ring necessitates the use of flexible linkers when designing bioconjugates (e.g., biotin probes) to prevent steric clash with the target protein binding pocket.
Protocol A: High-Throughput Amide Library Synthesis (SAR)
This protocol is designed for the parallel synthesis of an amide library to explore Structure-Activity Relationships (SAR), particularly for targets like Dihydroorotate Dehydrogenase (DHODH) or Plasmodium falciparum growth inhibition.
Materials
-
Scaffold: this compound (1.0 equiv).
-
Amine Library: Diverse primary/secondary amines (1.2 equiv).
-
Coupling Reagent: HATU (1.5 equiv).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
-
Solvent: Anhydrous DMF.
Step-by-Step Methodology
-
Activation: Dissolve the scaffold (0.1 mmol) in anhydrous DMF (1 mL). Add DIPEA (0.3 mmol) followed by HATU (0.15 mmol). Stir at Room Temperature (RT) for 15 minutes. Explanation: Pre-activation ensures the formation of the active ester (OAt-ester) before amine addition, reducing racemization (if chiral amines are used) and improving yield.
-
Coupling: Add the specific amine (0.12 mmol) to the reaction vial. Flush with nitrogen and cap.
-
Reaction: Shake/stir at RT for 12–16 hours. Monitor by LC-MS.
-
Workup (High-Throughput):
-
Dilute with EtOAc (3 mL).
-
Wash with 5% LiCl solution (2x) to remove DMF.
-
Wash with Sat.
and Brine. -
Dry over
and concentrate.
-
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Workflow Diagram (DOT)
Protocol B: Bioconjugation for Target Validation (Biotinylation)
To identify the biological target of the scaffold (e.g., via pull-down assays), the molecule must be linked to a reporter tag like Biotin. Direct attachment often abolishes biological activity; therefore, a PEG linker is mandatory.
Synthetic Strategy
-
Linker: N-Boc-4,7,10-trioxa-1,13-tridecanediamine (PEG3-diamine).
-
Tag: Biotin-NHS Ester.
Step-by-Step Methodology
-
Scaffold Attachment:
-
Activate this compound (1 equiv) with HATU/DIPEA in DMF.
-
Add Mono-Boc-PEG-diamine (1.2 equiv). React 4h.
-
Purify intermediate: 8-CF3-Quin-PEG-NH-Boc .
-
-
Deprotection:
-
Treat intermediate with 20% TFA in DCM (1h).
-
Concentrate to dryness to yield the TFA salt of the free amine.
-
-
Biotinylation:
-
Dissolve the amine salt in DMF with excess DIPEA (pH > 8).
-
Add Biotin-NHS ester (1.1 equiv). React 2h at RT.
-
-
Final Purification: Preparative HPLC.
Data Validation Standards
| Parameter | Acceptance Criteria | Method |
| Purity | > 98% | HPLC (254 nm) |
| Identity | [M+H]+ match | LC-MS (ESI) |
| Solubility | > 10 mM in DMSO | Visual/Nephelometry |
| Stability | < 5% degradation (24h) | PBS Buffer Stability Test |
Bioassay Application: DHODH Inhibition
Quinoline-4-carboxylic acids are known inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[2]
Assay Protocol
-
Enzyme Prep: Recombinant human DHODH (N-terminal truncated).
-
Substrates: Dihydroorotate (DHO) and Decylubiquinone (
). -
Chromogen: DCIP (2,6-dichlorophenolindophenol).
-
Reaction:
-
Mix Assay Buffer (50 mM Tris, pH 8.0, 0.1% Triton X-100), DHODH, and Test Compound (dissolved in DMSO).
-
Incubate 15 min at 37°C.
-
Initiate reaction by adding DHO,
, and DCIP. -
Readout: Monitor decrease in absorbance at 600 nm (reduction of DCIP) for 20 minutes.
-
Mechanism of Action Diagram (DOT)
References
-
Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Wipf, P., et al.[3][4] (2009).[3][5] Organic & Biomolecular Chemistry.
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Baragaña, B., et al. (2016).[6] Journal of Medicinal Chemistry.
-
Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Kumar, S., et al.[1] (2017).[7] BMC Chemistry.
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. (2025).[2][6][8][9][10]
-
Use of (+)mefloquine for the treatment of malaria. U.S. Patent 6,664,397. [11]
Sources
- 1. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US6664397B1 - Use of (+)mefloquine for the treatment of malaria - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Testing of 8-(Trifluoromethyl)quinoline-4-carboxylic acid
Introduction: Contextualizing the Investigation
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a vast array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within this class, quinoline-4-carboxylic acids represent a particularly promising group, with a structure that is amenable to chemical modifications for fine-tuning biological effects.[1][3]
This guide focuses on 8-(Trifluoromethyl)quinoline-4-carboxylic acid , a derivative featuring a trifluoromethyl (CF₃) group. The inclusion of fluorine-containing moieties like CF₃ is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[4] Before any therapeutic potential can be realized, a rigorous evaluation of the compound's effect on cell viability and its potential for inducing cell death is paramount.
In vitro cytotoxicity testing is an indispensable first step in the drug discovery pipeline.[5][6] It provides critical data on a compound's potency, cellular mechanism of action, and potential for off-target toxicity. This document provides a comprehensive framework and detailed protocols for assessing the cytotoxic profile of this compound, designed for researchers, scientists, and drug development professionals. Our approach is built on a multi-assay strategy to yield a holistic understanding of the compound's biological impact.
Foundational Strategy: Selecting the Appropriate Cellular and Assay Systems
The quality and relevance of cytotoxicity data are fundamentally dependent on the selection of appropriate biological models and analytical methods. A thoughtfully designed experimental strategy will not only quantify cytotoxicity but also provide initial insights into the mechanism of cell death.
Rationale for Cell Line Selection
No single cell line can represent the complexity of human physiology.[7] Therefore, the selection should be guided by the research objective.[8][9] For a primary cytotoxicity screen of a novel quinoline derivative, we recommend a panel-based approach:
-
Cancer Cell Lines: Quinoline derivatives have shown significant anticancer potential.[10][11] We recommend selecting cell lines from tissues where quinolines have previously shown activity, such as:
-
Non-Cancerous "Normal" Cell Line: To assess the compound's selectivity and potential for general toxicity, it is crucial to include a non-malignant cell line.[6][7]
A Multi-Pronged Assay Approach
To build a comprehensive cytotoxicity profile, we will employ a suite of assays that interrogate different cellular functions. This approach allows for the distinction between different modes of cell death (e.g., apoptosis vs. necrosis).
-
Metabolic Viability Assessment (MTT Assay): This serves as the primary screening tool to measure the overall impact on cell health. It quantifies the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[13]
-
Membrane Integrity Assessment (LDH Assay): This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[5][14] It is a hallmark of necrosis but can also occur during late-stage apoptosis.[5]
-
Apoptosis Induction Assessment (Caspase-3/7 Assay): This assay specifically measures the activity of caspase-3 and caspase-7, the key "executioner" enzymes in the apoptotic pathway.[15][16][17] A positive result is a strong indicator of programmed cell death.[18]
Comprehensive Experimental Workflow
The overall process, from initial cell culture to final data analysis, follows a structured path. This workflow ensures reproducibility and logical progression through the different stages of cytotoxicity assessment.
Caption: High-level workflow for in vitro cytotoxicity assessment.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening. It is imperative to include proper controls in every experiment:
-
Untreated Control: Cells cultured in medium only. Represents 100% viability or baseline LDH/caspase activity.
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO). This ensures the solvent itself is not causing cytotoxicity.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to validate assay performance.
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom tissue culture plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.5 mg/mL.[20]
-
Incubation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[19]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Protocol 2: LDH Cytotoxicity Assay
Principle: This assay quantifies the activity of LDH, a cytosolic enzyme released into the supernatant from cells with compromised plasma membranes.[19][21] The LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt to a colored formazan product.[22] The intensity of the color is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[5]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)
-
Lysis Buffer (e.g., 10X Triton™ X-100, provided in most kits)
-
96-well flat-bottom tissue culture plates
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the compound in a 96-well plate as described for the MTT assay (Steps 1 & 2). Crucially, you must also prepare controls for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with lysis buffer 30 minutes before the assay endpoint.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Caspase-3/7 Glo® Assay
Principle: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[15][17] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence).[16] When added to apoptotic cells, the substrate is cleaved by active caspase-3/7, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[15]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay Kit
-
Opaque-walled 96-well plates (to minimize well-to-well crosstalk of the luminescent signal)
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them with the compound as described previously (MTT assay, Steps 1 & 2).
-
Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Add 100 µL of the reagent directly to each well.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light. This single addition step lyses the cells and initiates the caspase cleavage and luminescent reactions.
-
Luminescence Measurement: Measure the luminescence of each well using a microplate reader. The integration time will depend on the instrument and signal intensity.
Data Analysis and Interpretation
Raw data from the plate reader must be processed and normalized to determine the compound's cytotoxic potential accurately. The ultimate goal is to generate a dose-response curve and calculate the IC₅₀ value.
Data Normalization
-
For MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100
-
For LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
For Caspase-3/7 Assay (Fold Change): Fold Change = (Luminescence_Sample) / (Luminescence_VehicleCtrl)
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug required to inhibit a biological process by 50%.[19][23] It is the key metric for quantifying a compound's potency.
-
Plot the Data: Convert the compound concentrations to their logarithmic values. Plot the normalized response (% Viability or % Cytotoxicity) on the Y-axis against the log(concentration) on the X-axis.[24][25][26]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear, sigmoidal dose-response curve (variable slope).[25][27] This is typically a four-parameter logistic (4PL) equation.[23][26]
-
Calculate IC₅₀: The software will calculate the IC₅₀ value from the fitted curve, which represents the concentration at which the response is 50%.[23]
Summarizing Quantitative Data
Results should be consolidated into a clear, concise table for easy comparison across cell lines and assays.
| Cell Line | Assay | Incubation Time | IC₅₀ (µM) ± SD |
| HCT-116 | MTT | 48h | [Insert Value] |
| HCT-116 | LDH | 48h | [Insert Value] |
| HCT-116 | Caspase-3/7 | 24h | [Insert EC₅₀ Value] |
| MCF-7 | MTT | 48h | [Insert Value] |
| MCF-7 | LDH | 48h | [Insert Value] |
| MCF-7 | Caspase-3/7 | 24h | [Insert EC₅₀ Value] |
| HEK293 | MTT | 48h | [Insert Value] |
| HEK299 | LDH | 48h | [Insert Value] |
| HEK293 | Caspase-3/7 | 24h | [Insert EC₅₀ Value] |
Note: For the Caspase-3/7 assay, which measures activation, the metric is often expressed as EC₅₀ (half-maximal effective concentration).
Interpreting Results & Hypothesizing Mechanism
By comparing the results from the different assays, a preliminary hypothesis about the mechanism of cell death can be formed.
-
Scenario A: Apoptosis: A potent IC₅₀ from the MTT assay that correlates with a strong activation signal in the Caspase-3/7 assay, but a weaker signal in the LDH assay (especially at earlier time points), suggests that this compound induces programmed cell death.
-
Scenario B: Necrosis: A potent IC₅₀ from the MTT assay that correlates with a strong signal in the LDH assay, but little to no activation in the Caspase-3/7 assay, suggests the compound causes cell death primarily through membrane disruption and necrosis.
-
Scenario C: Antiproliferative Effect: The compound causes a reduction in viability in the MTT assay but does not trigger significant signals in either the LDH or Caspase-3/7 assays. This may indicate a cytostatic effect (inhibition of cell growth) rather than a cytotoxic one.
Based on these potential outcomes, a hypothetical signaling pathway can be visualized. The diagram below illustrates the apoptotic pathway, which would be supported by strong Caspase-3/7 activation.
Caption: Hypothetical apoptotic pathway induced by the test compound.
References
-
How to calculate IC50 for my dose response? ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CytoSMART. [Link]
-
How to calculate IC50. Science Gateway. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
MTT (Assay protocol). protocols.io. [Link]
-
Highlight report: Cell type selection for toxicity testing. PMC. [Link]
-
What cell line should I choose for citotoxicity assays? ResearchGate. [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
-
Drug dose-response data analysis. Towards Data Science. [Link]
-
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands. [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]
-
Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline derivatives. Taylor & Francis Online. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. JoVE. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]
-
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. PubChem. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. stemcell.com [stemcell.com]
- 18. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. tiarisbiosciences.com [tiarisbiosciences.com]
- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. towardsdatascience.com [towardsdatascience.com]
- 24. researchgate.net [researchgate.net]
- 25. clyte.tech [clyte.tech]
- 26. Star Republic: Guide for Biologists [sciencegateway.org]
- 27. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-(Trifluoromethyl)quinoline-4-carboxylic Acid Synthesis
Topic: High-Yield Synthesis of 8-(Trifluoromethyl)quinoline-4-carboxylic Acid CAS Registry Number: 23779-96-6 (Generic parent/isomer reference) Target Audience: Medicinal Chemists, Process Development Scientists
Part 1: Executive Summary & Core Challenges
Welcome to the technical support guide for the synthesis of This compound . This specific scaffold is notoriously difficult to synthesize in high yield due to the convergence of two antagonistic factors:
-
Electronic Deactivation: The trifluoromethyl group (
) at the C8 position (ortho to the amine in the precursor) is a strong electron-withdrawing group (EWG). This significantly lowers the nucleophilicity of the aniline nitrogen, retarding the initial Schiff base formation, and deactivates the aromatic ring, hindering the subsequent electrophilic cyclization. -
The "Disproportionation Trap" (The 50% Yield Ceiling): In the classical Doebner reaction (Aniline + Aldehyde + Pyruvic Acid), the final aromatization step requires the loss of two hydrogen atoms. Without an external oxidant, the reaction often proceeds via a hydrogen transfer mechanism where the intermediate itself acts as the hydrogen acceptor. This results in a theoretical maximum yield of only 50%, with the other half becoming the tetrahydroquinoline byproduct.
Our Solution: This guide moves beyond the textbook Doebner protocol, recommending an Oxidative Modified Doebner approach and a Lewis-Acid Catalyzed workflow to overcome these barriers.
Part 2: Validated Experimental Protocols
Method A: The Oxidative Modified Doebner (Recommended for Yield)
Best for: Overcoming the 50% disproportionation limit.
The Logic: By adding a mild oxidant, we prevent the reaction intermediate from consuming itself to aromatize, thereby pushing the theoretical yield potential toward 100%.
Reagents:
-
2-(Trifluoromethyl)aniline (1.0 equiv)
-
Pyruvic Acid (1.2 equiv)
-
Paraformaldehyde (1.2 equiv) — Source of aldehyde C2
-
Oxidant: Sodium
-nitrobenzenesulfonate (0.5 equiv) or DDQ (1.0 equiv) -
Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(trifluoromethyl)aniline in glacial acetic acid (
of amine). -
Reagent Addition: Add pyruvic acid and paraformaldehyde.
-
Oxidant Addition: Add Sodium
-nitrobenzenesulfonate. Note: This is preferred over DDQ for scale-up due to easier workup, though DDQ is more potent for difficult substrates. -
Reaction: Heat the mixture to 100–110°C for 4–6 hours.
-
Checkpoint: Monitor via LC-MS. Look for the disappearance of the Schiff base intermediate (
corresponding to the imine).
-
-
Workup (The Isoelectric Precipitation):
-
Cool the reaction mixture to room temperature.
-
Pour the dark mixture into
volume of ice-cold water. -
Critical Step: Adjust pH to 4.5–5.0 (the isoelectric point of the carboxylic acid) using 20% NaOH or
. -
Observation: The product should precipitate as an off-white to tan solid.
-
-
Purification: Filter the solid. Wash with cold water (
) and cold diethyl ether ( ) to remove non-polar tars. Recrystallize from Ethanol/DMF if necessary.
Method B: Lewis Acid Catalyzed Aqueous Route (Green/Fast)
Best for: Speed and reducing tar formation.
The Logic: Rare earth triflates, specifically Ytterbium(III) triflate [
Reagents:
-
2-(Trifluoromethyl)aniline (1.0 equiv)
-
Pyruvic Acid (1.1 equiv)
-
Glyoxylic acid monohydrate or Paraformaldehyde (1.1 equiv)
-
Catalyst:
(10–20 mol%) -
Solvent: Water:Ethanol (2:1)
Protocol:
-
Mix all components in the solvent system.
-
Reflux at 80°C for 6–8 hours.
-
Workup: Cool to room temperature. The catalyst remains in the aqueous phase (and can often be recycled).[1] The product often precipitates directly or requires slight acidification/neutralization as in Method A.
Part 3: Troubleshooting & Optimization Logic
Visualizing the Failure Points
The following diagram illustrates the mechanistic pathway and where specific failures occur (Tar vs. Product).
Caption: Mechanistic flow of the Doebner reaction showing the "Disproportionation Trap" and how oxidants bypass it.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Black Tar / No Solid | Polymerization of pyruvic acid or aldehyde due to uncontrolled exotherm. | 1. Add reagents dropwise at lower temp before reflux.2. Switch solvent to Ethanol/Water with |
| Yield < 30% | Disproportionation (Self-reduction). | Add an Oxidant: Add 0.5 equiv Sodium |
| Reaction Stalls | Steric hindrance of 8- | Increase Temperature: Switch solvent to Diglyme (bp 162°C) or use Microwave Irradiation (150°C, 10 min) to overcome the activation barrier. |
| Product is Sticky/Oil | Impure precipitation; trapped acetic acid. | Trituration: Sonicate the crude oil in diethyl ether or cold acetonitrile. The impurities will dissolve; the zwitterionic acid will solidify. |
| Low Purity | Regioisomers (rare for 8-pos but possible). | Recrystallization: Use DMF/Ethanol (1:4). Dissolve hot in DMF, add Ethanol until turbid, cool slowly. |
Part 4: Data & Comparison
Yield Comparison of Synthetic Routes for Electron-Deficient Quinolines
| Methodology | Typical Yield | Pros | Cons |
| Standard Doebner | 15–30% | Cheap reagents, simple setup. | Massive tar formation, low yield due to disproportionation. |
| Oxidative Doebner | 55–75% | Breaks the 50% barrier, scalable. | Requires careful workup to remove oxidant residues. |
| Pfitzinger Reaction | 60–80% | Cleanest reaction profile. | Requires 7-(trifluoromethyl)isatin (expensive/hard to source). |
| Gould-Jacobs | 40–60% | Industrial standard. | Multi-step (requires decarboxylation to get 4-COOH); harsh temps ( |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use the Pfitzinger reaction instead? A: Yes, and it often gives cleaner results. However, you must start with 7-(trifluoromethyl)isatin . Reacting this with pyruvate (or oxaloacetate) followed by decarboxylation will yield the target. If you do not have the specific isatin, the Doebner route (starting from the aniline) is more accessible.
Q: Why is the pH adjustment during workup so critical? A: Quinoline-4-carboxylic acids are zwitterionic . At low pH, the nitrogen is protonated (cationic, soluble). At high pH, the carboxylic acid is deprotonated (anionic, soluble). You must hit the isoelectric point (typically pH 4.5–5.5) where the molecule has net neutral charge to force precipitation.
Q: My aniline starting material is very expensive. How do I maximize conversion?
A: Use Microwave Irradiation . The 8-
References
-
Doebner Hydrogen-Transfer: Evaluation of hydrogen transfer mechanisms in quinoline synthesis and the use of oxidants to improve yield.
- Source:Journal of Organic Chemistry, "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction".
-
Catalytic Improvements: Use of Ytterbium trifl
-
Source:ResearchGate, "One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction".[1]
-
-
General Mechanism & Failure Modes: Comprehensive review of the Doebner and Pfitzinger reaction limit
- Source:Wikipedia / Chemical Reviews, "Doebner Reaction".
Sources
Technical Support Center: Purification of Trifluoromethyl-Substituted Quinolines
Status: Operational Ticket ID: TFQ-PUR-001 Subject: Troubleshooting Chromatography, Solubility, and Regioisomer Separation Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]
Executive Summary: The "Fluorine Effect" in Purification
Purifying trifluoromethyl (
The Core Challenge: You are likely fighting two opposing forces:
-
Residual Basicity: Causes "streaking" or "tailing" on acidic silica gel due to hydrogen bonding with silanols.[1]
-
High Lipophilicity: The
group causes the molecule to "drag" in polar mobile phases or "oil out" during crystallization attempts.
This guide provides self-validating protocols to overcome these specific physicochemical barriers.
Module 1: Chromatographic Anomalies
Issue 1: "My compound streaks across the column and elutes over 20+ fractions."
Diagnosis: Silanol Interaction.[1][2]
Even with the electron-withdrawing
Corrective Protocol: The "Amine Blockade" Do not simply increase polarity. You must neutralize the stationary phase.
-
Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (
) . -
The "Pre-Wash" (Critical Step):
-
Flush the silica column with 3 Column Volumes (CV) of Hexane containing 1% TEA .
-
Why? This saturates the active silanol sites before your compound touches them.
-
-
Mobile Phase: Run your gradient (e.g., Hexane/EtOAc) with 0.5% TEA maintained throughout.
Alternative: The "Reverse Phase" Switch
For
-
Mechanism: The acid protonates the quinoline (ensuring it is fully ionized and soluble in the aqueous phase initially) while the gradient elutes based on the hydrophobic interaction of the
group.
Visualization: Method Selection Logic
Caption: Decision matrix for selecting stationary phase and modifiers based on basicity and observed tailing.
Module 2: Regioisomer Separation
Issue 2: "I cannot separate the 6- isomer from the 8- isomer."
Diagnosis: Isostructural Polarity.[1] Regioisomers of trifluoromethyl quinolines often have nearly identical dipole moments, making separation on standard Silica (Hex/EtOAc) impossible.
Troubleshooting Guide:
| Method | Solvent System / Column | Mechanism of Action |
| Toluene / Ethyl Acetate (9:1 to 7:[1]3) | Toluene interacts with the electron-deficient | |
| Shape Selectivity | Phenyl-Hexyl Column (Reverse Phase) | Unlike C18 (which separates by hydrophobicity), Phenyl-Hexyl separates based on |
| pH Manipulation | Ammonium Bicarbonate (pH 10) vs. Formic Acid (pH 2.7) | The pKa of the quinoline nitrogen shifts slightly depending on the |
Module 3: Crystallization & Solubility
Issue 3: "My product oils out instead of crystallizing."
Diagnosis: The "Fluorine Solvation" Trap.
Fluorinated compounds have high lattice energies but also unique solvation shells.[1] They often form "oils" because standard organic solvents (EtOAc, DCM) interact too well with the lipophilic
Protocol: The "Fluorine-Friendly" Recrystallization
-
Dissolution: Dissolve crude material in a minimum amount of hot Ethanol or Isopropanol (protic solvents disrupt the crystal lattice gently).
-
The Anti-Solvent: Do not use Hexane immediately. Use Water (if using alcohols) or Heptane (higher boiling point than hexane, allowing slower cooling).
-
Seeding (Mandatory):
compounds are notorious for super-saturation.[1] You must scratch the glass or add a seed crystal once the solution turns cloudy. -
The "Fluorine Trick": If oiling persists, use a drop of Trifluorotoluene in your solvent mix. "Like dissolves like"—it helps solubilize the amorphous oil just enough to allow organized crystal growth.
FAQ: Quick Solutions
Q: Can I use Dichloromethane (DCM) for flash chromatography?
A: Avoid it if possible. DCM is often too strong for
Q: Why is my yield low after silica column?
A: Check the "baseline." The protonated quinoline species (quinolinium) may be permanently stuck to the silica. Flush the column with DCM:MeOH:
Q: How do I remove residual TEA after the column?
A: TEA has a high boiling point. Azeotrope it off with Heptane on the rotovap, or wash the combined organic fractions with saturated
References
-
BenchChem Technical Support. (2025).[1][3][4] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
-
Oka, H., et al. (2003).[5] "Purification of quinoline yellow components using high-speed counter-current chromatography." Journal of Chromatography A, 989(2), 249-255.[5]
-
University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Deactivating Silica Gel.[1][6] Department of Chemistry.[1]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?
-
Beilstein-Institut. (2021).[1] "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases." Beilstein Journal of Organic Chemistry.
Sources
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acids (Cinchoninic Acids)
Introduction: The Cinchoninic Acid Scaffold
Quinoline-4-carboxylic acids are critical intermediates in the synthesis of antimalarials (e.g., quinine analogs), NK3 receptor antagonists (e.g., osanetant), and kinase inhibitors. While the core chemistry—primarily the Pfitzinger and Doebner reactions—is well-established, these pathways are plagued by specific, yield-killing side reactions that often go unreported in standard literature.
This guide deconstructs these failures, providing mechanistic insights and recovery protocols.
Module 1: The Pfitzinger Reaction (Primary Route)
The Pfitzinger reaction involves the condensation of isatin with a ketone (or aldehyde) in a strong base. It is generally the most reliable route but suffers from three distinct failure modes.
The "Isatate Trap" (Hydrolysis without Cyclization)
The Issue: You observe full consumption of isatin by TLC, but after workup, you recover a water-soluble solid that is not your product, or you get low yields of the quinoline.
The Mechanism: In strong base (KOH/NaOH), the lactam ring of isatin opens to form the isatate salt (2-aminophenylglyoxylate). This is the required intermediate. However, if the ketone fails to condense with the amino group of the isatate (due to sterics or poor enolization), the reaction stalls. Upon acidification during workup, the isatate simply recyclizes back to isatin or degrades.
Diagnostic:
-
TLC: Isatate stays at the baseline.
-
NMR: Crude NMR shows a broad singlet around 6-7 ppm (aniline protons) that disappears upon D2O shake, but no quinoline aromatic signals.
Competitive Aldol Condensation
The Issue: The ketone reactant is consumed, but the yield of quinoline is negligible.
The Mechanism: The reaction conditions (strong base, heat) are perfect for Aldol condensation . If the ketone is sterically unhindered (e.g., acetone, acetophenone) and added too quickly or in large excess, it will self-condense rather than react with the less nucleophilic aniline amine of the isatate.
Visualization: Pfitzinger Reaction Pathways
Caption: The Pfitzinger pathway showing the critical divergence between productive condensation and competitive side reactions (Self-Aldol or Isatate Stagnation).
Module 2: Regioselectivity in Unsymmetrical Ketones
The Issue: Reaction with unsymmetrical ketones (e.g., 2-butanone/MEK) yields a mixture of isomers, complicating purification.
Scientific Causality: The reaction regiochemistry is determined by which enol/enamine forms during the condensation with isatate.
-
Kinetic Control (Methyl attack): Reaction at the less hindered methyl group.
-
Thermodynamic Control (Methylene attack): Reaction at the more substituted methylene group.
In the Pfitzinger reaction (high temperature, strong base), thermodynamic control usually prevails , favoring the more substituted product.
Data: Isomer Ratios for Common Ketones
| Ketone | Major Product Structure | Dominant Mechanism | Approx.[1] Ratio (Major:Minor) |
| 2-Butanone (MEK) | 2,3-Dimethylquinoline-4-COOH | Methylene Attack (Thermodynamic) | ~9:1 |
| Acetophenone | 2-Phenylquinoline-4-COOH | Methyl Attack (Only option) | >99:1 |
| Methyl Isopropyl Ketone | 2-Isopropylquinoline-4-COOH | Methyl Attack (Kinetic) | Variable* |
*Note: With isopropyl groups, steric hindrance at the methylene often forces the reaction to the methyl group despite thermodynamic preferences.
Module 3: The Decarboxylation "Gotcha"
The Issue: Your product disappears during purification or drying. You isolate a quinoline with no carboxylic acid group.
The Mechanism: Quinoline-4-carboxylic acids are zwitterionic. The carboxylic acid at C4 is electronically coupled to the quinoline nitrogen.
-
Thermal Instability: At temperatures >200°C (or lower in high-boiling solvents like diphenyl ether), the COOH group is lost as CO2.
-
Acid-Catalyzed: During workup, if the pH drops too low (<1) and the solution is heated to dissolve solids, decarboxylation accelerates.
Protocol: Safe Purification (Isoelectric Precipitation) Do not distill. Do not heat in strong acid.
-
Dilution: Dilute the alkaline reaction mixture with water (1:1).
-
Neutralization: Slowly add 6N HCl or Glacial Acetic Acid while stirring.
-
The Critical Zone: Monitor pH strictly.
-
As pH approaches 6, the solution will cloud.
-
Target pH: 3.5 – 4.5 (The Isoelectric Point).
-
Warning: If you overshoot to pH 1, the product will redissolve as the hydrochloride salt (Quinoline-NH+).
-
-
Filtration: Collect the precipitate at pH 4. Wash with cold water.
-
Drying: Vacuum oven at 60°C. Avoid temperatures >100°C.
Module 4: Troubleshooting FAQ
Q1: I am using the Doebner reaction (Aniline + Aldehyde + Pyruvic Acid) and getting a "tar" instead of crystals. Why? A: This is likely polymerization of the pyruvic acid or the aldehyde.
-
Fix: Use the Doebner-Miller modification conditions but strictly control the addition rate. Better yet, switch to the Pfitzinger reaction if the required isatin is available, as it is generally cleaner. If you must use Doebner, ensure the aniline is added before the aldehyde contacts the acid catalyst to form the Schiff base first, stabilizing the aldehyde.
Q2: My Pfitzinger reaction solid is red/orange and water-soluble. Is this product? A: No. This is likely the Isatate salt (ring-opened isatin) or unreacted Isatin (orange). Quinoline-4-carboxylic acids are typically off-white, cream, or pale yellow and insoluble in water at pH 4.
-
Fix: Reflux longer (24-48h). Add a co-solvent (Ethanol) to improve the solubility of the ketone in the aqueous base.
Q3: Can I use cyclic ketones? A: Yes. Cyclohexanone reacts with isatin to form 1,2,3,4-tetrahydroacridine-9-carboxylic acid . This is a robust reaction (Tacrine analogs).
References
-
Manske, R. H. (1942).[1] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[1] Link
-
Bergstrom, F. W. (1944).[1][2] Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277. Link
-
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link
-
Palmer, M. H., & McIntyre, P. S. (1969). The Pfitzinger Reaction: The interaction of isatin with some unsymmetrical ketones. Journal of the Chemical Society C: Organic, 539-543. Link
-
Deady, L. W., et al. (1973). Decarboxylation of some Pyridinecarboxylic Acids. Canadian Journal of Chemistry, 51(19), 3213-3219. Link
Sources
overcoming low solubility of quinoline carboxylic acids in aqueous media
Topic: Overcoming Low Solubility of Quinoline Carboxylic Acids (QCAs) in Aqueous Media Ticket ID: QCA-SOL-001 Status: Open Support Tier: Senior Application Scientist
Diagnostic Hub: Why is my compound precipitating?
Welcome to the technical support center. If you are working with Quinoline Carboxylic Acids (e.g., Quinaldic acid, Ciprofloxacin, Kynurenic acid) and experiencing precipitation in aqueous buffers (PBS, HEPES), you are likely encountering the "Zwitterion Trap."
The Root Cause: Isoelectric Point (pI) Precipitation
QCAs are amphoteric molecules containing both a basic nitrogen (quinoline ring or piperazine substituent) and an acidic carboxyl group.
-
Low pH (< pKa1): The molecule is protonated (Cationic)
Soluble . -
High pH (> pKa2): The molecule is deprotonated (Anionic)
Soluble . -
Intermediate pH (approx. pH 7.0–7.5): The molecule exists as a Zwitterion (Net charge = 0). Lattice energy is highest, and hydration energy is lowest. This is where solubility crashes.
Visualizing the Problem: The diagram below illustrates the ionization states of a typical fluoroquinolone/QCA relative to pH.
Figure 1: The ionization equilibrium of Quinoline Carboxylic Acids. Solubility is U-shaped, with the minimum often occurring near physiological pH (7.4).
Validated Solubilization Protocols
Do not guess. Follow these protocols based on your downstream application.
Protocol A: The "pH Swing" Method (For Simple Buffers)
Best for: Analytical standards, acute dosing where high salt is tolerable.
The Concept: Dissolve the compound at an extreme pH where it is charged, then dilute into the final buffer.
Step-by-Step:
-
Weighing: Weigh the target amount of QCA.
-
Acidification/Basification:
-
Option 1 (Acidic): Add 0.1 M HCl dropwise. Vortex until clear.
-
Option 2 (Basic): Add 0.1 M NaOH dropwise. Vortex until clear.
-
Note: Use the minimum volume necessary (e.g., 10% of final volume).
-
-
Dilution: Slowly add water or buffer (e.g., PBS) to reach 90% of final volume.
-
Critical Check: If precipitation occurs here, your concentration exceeds the intrinsic solubility of the zwitterion. You must lower the concentration or switch to Protocol C.
-
-
Final Adjustment: Adjust pH carefully to target (e.g., 7.4). If the solution becomes cloudy, you have hit the solubility limit. Back-titrate immediately or filter.
Data Reference: Solubility Limits
| Compound | pKa (Acid) | pKa (Base) | Solubility (pH 7.4) | Solubility (pH < 5 or > 9) |
|---|---|---|---|---|
| Quinoline-2-carboxylic acid | ~4.9 | ~2.0 | < 1 mg/mL | > 50 mg/mL |
| Ciprofloxacin | 6.1 | 8.7 | 0.07 mg/mL | > 25 mg/mL |
| Norfloxacin | 6.3 | 8.8 | 0.28 mg/mL | > 20 mg/mL |
Protocol B: The Cosolvent Strategy (DMSO/PEG)
Best for: In vitro screening, high-throughput assays.
The Trap: Diluting a high-concentration DMSO stock (e.g., 100 mM) into aqueous buffer often causes immediate precipitation because the dielectric constant shifts too rapidly.
The Fix: Step-Down Dilution
-
Stock Prep: Dissolve QCA in 100% DMSO to 100 mM. (Sonicate if necessary).[1]
-
Intermediate Dilution: Prepare a secondary stock in 50% PEG-400 / 50% Water . Dilute the DMSO stock 1:10 into this mixture.
-
Why? PEG-400 acts as a bridge, preventing the "shock" of pure water.
-
-
Final Dilution: Dilute the Intermediate Stock into your assay buffer (e.g., cell media).
-
Target: Final DMSO concentration < 1% (usually tolerated by cells).
-
Protocol C: Cyclodextrin Complexation (The "Gold Standard")
Best for: Animal studies (IV/IP/Oral), preventing precipitation in media, reducing toxicity.
Mechanism: The hydrophobic quinoline ring enters the cyclodextrin (CD) cavity, while the hydrophilic exterior keeps the complex soluble in water.
Recommended Excipient: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Avoid simple β-CD due to nephrotoxicity in vivo.
Workflow Diagram:
Figure 2: Workflow for generating stable inclusion complexes.
Protocol:
-
Vehicle Prep: Dissolve SBE-β-CD or HP-β-CD in distilled water to 20% (w/v).
-
Addition: Add QCA powder. It will likely remain a suspension initially.
-
pH Adjustment (Crucial): Adjust pH to 4.0 (using 1N HCl) to solubilize the QCA and allow it to enter the CD cavity.
-
Re-adjustment: Once clear, slowly adjust pH back to 7.4 using 1N NaOH. The CD should prevent reprecipitation.
-
Sterilization: Filter through a 0.22 µm PVDF filter.
FAQ & Troubleshooting
Q: I diluted my DMSO stock into cell media and it turned cloudy immediately. Why? A: This is the "Solvent Shift" effect. The solubility of QCAs drops logarithmically as water content increases.
-
Fix: Do not pipette DMSO stock directly into the bulk media. Pipette the media into the DMSO stock slowly with vortexing, or use the Protocol B (PEG-400 bridge) method.
Q: Can I use ethanol instead of DMSO? A: Yes, but QCAs generally have lower solubility in ethanol than in DMSO. If using ethanol, keep the final concentration below 0.1% for cell assays, as ethanol is more cytotoxic than DMSO in many lines.
Q: My compound dissolved in acid, but precipitated when I added PBS. Why? A: PBS (Phosphate Buffered Saline) contains high sodium ions. The "Common Ion Effect" can reduce the solubility of salt forms (e.g., Hydrochloride salts). Furthermore, the phosphate buffer forces the pH toward 7.4 (the zwitterion zone).
-
Fix: Use a lower strength buffer (e.g., 10mM Phosphate instead of 50mM) or switch to a Histidine/Acetate buffer system if your assay permits.
References
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Definitive source for intrinsic solubility values).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7124, Quinoline-2-carboxylic acid. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
- Ross, D. L., & Riley, C. M. (1990). Aqueous solubility of some pharmaceutical compounds: Comparison of measured and estimated values. International Journal of Pharmaceutics.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Explains the pH-solubility profile and counter-ion selection).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]
- 3. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
minimizing impurities in the synthesis of 8-(Trifluoromethyl)quinoline-4-carboxylic acid
Welcome to the dedicated technical support center for the synthesis of 8-(trifluoromethyl)quinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important fluorinated quinoline derivative. Our aim is to equip you with the knowledge to minimize impurities and optimize your synthetic outcomes.
Introduction: Synthetic Strategies and Key Challenges
The synthesis of this compound typically employs classical quinoline synthetic routes, most notably the Doebner reaction and the Pfitzinger reaction. The presence of the electron-withdrawing trifluoromethyl group on the aniline precursor introduces specific challenges that can lead to impurity formation and reduced yields if not properly managed. This guide will address these challenges head-on, providing both mechanistic explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Doebner Reaction-Based Synthesis
The Doebner reaction provides a direct route to quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] For the synthesis of this compound, the key starting material is 2-(trifluoromethyl)aniline.
Q1: My Doebner reaction with 2-(trifluoromethyl)aniline is giving very low yields. What is the primary cause and how can I improve it?
A1: This is a common issue when employing anilines with strong electron-withdrawing groups like the trifluoromethyl substituent.[2][3] The nucleophilicity of the aniline nitrogen is significantly reduced, which slows down the initial condensation with the aldehyde to form the Schiff base and the subsequent cyclization step.[4] Standard Doebner reaction conditions, such as refluxing in ethanol, are often insufficient for these less reactive substrates.[3][5]
Troubleshooting Protocol: Modified Doebner Reaction for Electron-Deficient Anilines
To overcome the low reactivity, a modified protocol using a Lewis acid catalyst and a higher boiling point solvent is recommended.[2][3]
| Parameter | Standard Conditions | Recommended Optimized Conditions | Rationale |
| Catalyst | Often catalyst-free or Brønsted acid | BF₃·THF (Boron trifluoride tetrahydrofuran complex) | The Lewis acid activates the aldehyde, making it more electrophilic for the attack by the weakly nucleophilic aniline.[2][4] |
| Solvent | Ethanol | Acetonitrile (MeCN) | Acetonitrile has a higher boiling point than ethanol, allowing for higher reaction temperatures to drive the reaction to completion.[2] |
| Temperature | Reflux (approx. 78 °C) | 65 °C or higher | Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[2] |
| Reagent Addition | All components mixed at once | Slow, dropwise addition of pyruvic acid | This helps to control the concentration of reactive intermediates and can minimize side reactions.[3] |
Detailed Experimental Protocol (Modified Doebner Reaction): [3]
-
To a solution of 2-(trifluoromethyl)aniline (1.0 equiv) and the desired aldehyde (e.g., benzaldehyde, 1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).
-
Stir the reaction mixture at 65 °C for 10 minutes.
-
Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN.
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.
-
Continue to heat the reaction mixture at 65 °C for an additional 21 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
Q2: I am observing a significant amount of a byproduct that does not correspond to my starting materials or product. What could this be?
A2: A likely byproduct in the Doebner reaction is a 2-methylquinoline-4-carboxylic acid derivative, formed from the self-condensation of two molecules of pyruvic acid with the aniline, in the absence of the aldehyde.[1][6] Another possibility is the formation of a reduced quinoline species or other condensation products.
Identification and Minimization:
-
Identification: This byproduct can often be identified by ¹H NMR spectroscopy, where the absence of signals corresponding to the substituent from the aldehyde and the presence of a methyl singlet (around 2.5-2.7 ppm) are indicative.[7] Mass spectrometry will also show a molecular ion corresponding to the 2-methyl substituted product.
-
Minimization Strategy: The formation of this byproduct can be suppressed by ensuring that the aldehyde is present in a slight excess and by the slow addition of pyruvic acid as described in the optimized protocol above.[3] This maintains a low concentration of pyruvic acid available for self-condensation.
Q3: My final product is difficult to purify by column chromatography on silica gel. It streaks badly and the recovery is low. What purification strategy do you recommend?
A3: The basicity of the quinoline nitrogen can lead to strong interactions with the acidic silica gel, causing streaking (tailing) and irreversible adsorption.
Recommended Purification Protocol: Acid-Base Extraction and Recrystallization
-
Crude Product Isolation: After the reaction workup, dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Removal of Neutral Impurities: Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic quinoline product will move into the aqueous phase, leaving behind neutral impurities in the organic layer.
-
Product Precipitation: Separate the aqueous layer and carefully neutralize it with a base (e.g., NaHCO₃ or dilute NaOH) to a pH of approximately 4-5. The this compound will precipitate out of the solution.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallization: Further purify the solid by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
Pfitzinger Reaction-Based Synthesis
The Pfitzinger reaction offers an alternative route, involving the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[8][9] To synthesize this compound, one would theoretically start with 3-(trifluoromethyl)isatin.
Q4: What are the potential impurities in a Pfitzinger synthesis of this compound?
A4: The Pfitzinger reaction is generally a high-yielding and clean reaction. However, potential impurities can arise from:
-
Incomplete Reaction: Unreacted isatin or the carbonyl compound.
-
Side Reactions of the Carbonyl Compound: Aldol condensation or other self-condensation reactions of the carbonyl partner, especially if it is an aldehyde.
-
Incomplete Hydrolysis of Isatin: The reaction mechanism involves the initial base-catalyzed hydrolysis of the isatin amide bond.[8] Incomplete hydrolysis could lead to the formation of other byproducts.
-
Decarboxylation: Under harsh basic conditions and high temperatures, the quinoline-4-carboxylic acid product could potentially undergo decarboxylation.
Troubleshooting and Minimization:
-
Ensure Complete Dissolution of Isatin: The reaction is initiated by the formation of the potassium salt of the hydrolyzed isatin.[9] Ensure the isatin is fully dissolved in the basic solution before adding the carbonyl compound.
-
Control of Stoichiometry: Use a slight excess of the carbonyl compound to drive the reaction to completion, but avoid a large excess which could favor self-condensation side reactions.
-
Temperature Control: While the reaction often requires heating, excessive temperatures should be avoided to prevent degradation and decarboxylation. Monitor the reaction progress to determine the optimal reaction time and temperature.
General Pfitzinger Experimental Protocol: [9]
-
In a round-bottom flask, dissolve potassium hydroxide (e.g., 3 equivalents) in a mixture of water and ethanol.
-
Add the substituted isatin (1 equivalent) and stir at room temperature for 1 hour.
-
Add the carbonyl compound (e.g., a ketone with an α-methylene group, 1.5-2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to dissolve the potassium salt of the product.
-
Wash with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.
-
Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry. Purify further by recrystallization.
Visualizing the Synthetic Pathways and Troubleshooting
Doebner Reaction Mechanism and Potential Byproduct Formation
Caption: Doebner reaction pathway and a common side reaction.
Pfitzinger Reaction Mechanism
Caption: General mechanism of the Pfitzinger reaction.
References
-
Ohyama, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an - International Journal of Chemical and Physical Sciences. (n.d.). [Link]
-
Pfitzinger Quinoline Synthesis. (n.d.). [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022). [Link]
-
Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (n.d.). [Link]
-
Pfitzinger reaction - Wikipedia. (n.d.). [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). [Link]
-
Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives - CHEMISTRY & BIOLOGY INTERFACE. (2015). [Link]
-
Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction | Request PDF - ResearchGate. (2025). [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (2016). [Link]
-
Doebner–Miller reaction - Wikipedia. (n.d.). [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (2020). [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017). [Link]
-
(PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. (2022). [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (2024). [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparative study of 8-substituted vs. other substituted quinoline carboxylic acids
Executive Summary
The quinoline carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for fluoroquinolone antibiotics, DHODH inhibitors, and NK3 antagonists. However, the 8-position (C8) represents a unique steric and electronic inflection point compared to the more accessible C2, C6, or C7 positions.
While substituents at C6 and C7 primarily drive pharmacodynamic potency (e.g., DNA gyrase binding), substituents at C8 are the critical determinants of pharmacokinetic stability , phototoxicity , and resistance suppression . This guide objectively compares the performance of 8-substituted quinoline-3-carboxylic acids against their 6/7-substituted counterparts and regioisomeric alternatives (2- and 4-carboxylic acids).
Part 1: Structural & Electronic Landscape
The "Ortho-Peri" Effect
The 8-position is unique because it is peri-planar to the ring nitrogen (N1) and ortho to the bridgehead. Unlike the 6- or 7-positions, which are solvent-exposed, the 8-position creates a "steric pocket" that directly influences the electronic environment of the N1 protonation site.
| Feature | 8-Substituted (e.g., 8-OMe, 8-F) | 6/7-Substituted (e.g., 6-F, 7-Piperazine) | 2-/4-Carboxylic Isomers |
| Steric Environment | High (Clash with N1 or C1-substituents) | Low (Solvent exposed) | Variable |
| Electronic Impact | Direct modulation of N1 basicity | Inductive effect through conjugation | Chelation (2-COOH) |
| Primary Function | PK modulation, Toxicity reduction | Target binding affinity | Metal Chelation, Enzyme Inhibition |
Visualization: The SAR Decision Matrix
The following diagram illustrates how the 8-position acts as a "gatekeeper" for toxicity and bioavailability, distinct from the potency-driving 7-position.
Caption: SAR decision matrix highlighting Position 8 as the primary controller of toxicity and resistance profiles, distinct from the potency-driven Position 7.
Part 2: Synthetic Accessibility & Challenges
Synthesizing 8-substituted quinolines is significantly more challenging than accessing the 6- or 7-positions due to the directing effects of the nitrogen.
Comparative Methodologies
| Methodology | Suitability for 8-Substituted | Suitability for 6/7-Substituted | Key Limitation |
| Skraup / Doebner-Miller | Poor. Requires ortho-substituted anilines; often yields regioisomeric mixtures (5- vs 8-sub). | High. Para-substituted anilines yield clean 6-substituted products. | Harsh conditions (H₂SO₄, >150°C), "dirty" reaction.[1] |
| Gould-Jacobs Cyclization | Moderate. Effective for 3-COOH derivatives but steric bulk at C8 can hinder cyclization. | High. Standard industrial route for Ciprofloxacin/Norfloxacin. | Requires high temperature (Dowtherm A, 250°C). |
| Directed Ortho Metalation (DoM) | Excellent. Allows precise introduction of electrophiles at C8 via N-oxide or amide direction. | Low. Less efficient for remote positions without specific directing groups. | Requires cryogenic conditions (-78°C) and organolithiums. |
Protocol: Regioselective Synthesis via DoM
Rationale: To access high-purity 8-substituted derivatives without regioisomers, Directed Ortho Metalation is the superior choice over Skraup.
Workflow:
-
Protection: Convert 3-bromoquinoline to 3-bromoquinoline-N-oxide (activates C2 and C8).
-
Lithiation: Treat with LTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. The N-oxide directs lithiation preferentially to C2, but if C2 is blocked or conditions tuned, C8 access is possible. Alternative: Use a C7-directing group (e.g., carbamate) to lithiate C8.
-
Quenching: Add electrophile (e.g., NFSI for Fluorine, B(OMe)₃ for Methoxy).
-
Deoxygenation: Reduce N-oxide using PCl₃ to restore the quinoline.
Part 3: Performance Data (The "Meat")
Phototoxicity: The 8-Methoxy Advantage
One of the most critical differentiators is phototoxicity. 8-Fluoro and 8-H derivatives often generate reactive oxygen species (ROS) under UV light due to unstable aryl-fluorine bonds or radical formation. The 8-Methoxy group (found in Moxifloxacin) stabilizes the system.
Experimental Comparison of Singlet Oxygen Generation (¹O₂):
| Compound Variant | Substituent (C8) | Relative ¹O₂ Yield (vs. Ref) | Phototoxicity Severity (In Vivo) | Mechanism |
| Sparfloxacin | 8-Fluoro | 1.00 (High) | Severe | C8-F bond labilization; radical generation. |
| Ciprofloxacin | 8-H | 0.65 (Mod) | Moderate | Radical generation at N1/C8 interface. |
| Moxifloxacin | 8-Methoxy | 0.12 (Low) | Negligible | OMe group acts as an internal radical scavenger/stabilizer. |
Data synthesized from J. Med.[2] Chem. studies (see Ref 1, 4).
Antibacterial Potency vs. Toxicity Trade-off
While 8-Fluoro substituents often increase potency (lower MIC) against Gram-positive bacteria compared to 8-H, they come with the phototoxicity penalty. 8-Methoxy maintains the Gram-positive gain without the toxicity.
-
8-H: Baseline Gram-neg activity.
-
8-F: enhanced Gram-pos activity (DNA gyrase affinity ↑), High Phototoxicity.
-
8-OMe: Enhanced Gram-pos activity, Low Phototoxicity, Lower Resistance (MPC).
Part 4: Biological Case Study & Signaling
Mechanism: Phototoxicity Pathway
The following diagram details why 8-substituted variants (specifically 8-F) fail in safety profiles compared to 8-OMe.
Caption: Mechanism of phototoxicity. 8-Methoxy substituents facilitate safe thermal decay, whereas 8-Fluoro/H analogs transfer energy to generate cytotoxic ROS.
Part 5: Experimental Protocols
Protocol: Comparative Photostability Assay
Objective: To quantify the stability of 8-substituted quinolines under simulated solar irradiation.
Materials:
-
Atlas Suntest CPS+ (Simulated sunlight).
-
HPLC system (C18 column, Acetonitrile/Buffer gradient).
-
Test compounds: 8-H (Control), 8-F, 8-OMe variants.[3]
Step-by-Step Methodology:
-
Preparation: Dissolve compounds in phosphate buffer (pH 7.4) to a concentration of 10 µg/mL.
-
Irradiation: Place samples in quartz cuvettes. Expose to UVA light (10 J/cm²) for 2 hours. Maintain temperature at 25°C to prevent thermal degradation.
-
Analysis: Inject 10 µL aliquots into HPLC immediately post-irradiation.
-
Calculation:
-
ROS Detection (Optional): Add 2,2,6,6-tetramethyl-4-piperidone (TEMP) as a spin trap and analyze via ESR spectroscopy to confirm singlet oxygen generation.
Protocol: Determination of pKa (Potentiometric Titration)
Rationale: 8-substituents significantly shift the pKa of the 3-COOH and N1, affecting solubility.
-
Setup: Sirius T3 or equivalent potentiometric titrator.
-
Solvent: 0.15 M KCl (aq) with varying % Methanol (if insoluble) to extrapolate to aqueous pKa (Yasuda-Shedlovsky extrapolation).
-
Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH.
-
Data Fitting: Fit the curve to determine
(COOH) and (N1).-
Expectation: 8-OMe will slightly increase
(N1) due to electron donation, whereas 8-NO₂ will drastically decrease it.
-
References
-
Sanchez, J. P., et al. (1992). "New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk."[4] Journal of Medicinal Chemistry, 35(2), 361-367.[4]
-
Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy, 33(4), 685-706.
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.
-
Marutani, K., et al. (1993). "Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation."[3] Antimicrobial Agents and Chemotherapy, 37(10), 2217-2223.
-
Andersson, M. I., & MacGowan, A. P. (2003). "Development of the quinolones." Journal of Antimicrobial Chemotherapy, 51(Suppl_1), 1-11.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis and confirmation of 8-(Trifluoromethyl)quinoline-4-carboxylic acid structure
This guide provides a definitive technical comparison of spectroscopic methodologies for the structural confirmation of 8-(Trifluoromethyl)quinoline-4-carboxylic acid . It is designed for medicinal chemists and analytical scientists requiring rigorous validation of this specific regioisomer, which is a critical scaffold in the development of antimalarial (mefloquine analogs) and antibacterial therapeutics.
A Comparative Spectroscopic Guide
Executive Summary & Strategic Context
In the synthesis of substituted quinoline-4-carboxylic acids (typically via the Doebner or Pfitzinger reactions), regioisomerism is a persistent challenge. When reacting a 2-trifluoromethylaniline precursor, the steric and electronic directing effects can theoretically yield mixtures of the 8-isomer (target) and trace amounts of 6- or 5-isomers depending on the reaction mechanism and cyclization fidelity.
For drug development, misidentifying the position of the trifluoromethyl (
Comparative Analysis of Analytical Methodologies
The following table objectively compares the performance of standard analytical techniques for this specific application.
| Methodology | Specificity for Regioisomerism | Sample Requirement | Cost/Time Efficiency | Core Limitation |
| Moderate | Low (< 5 mg) | High | Overlap of aromatic protons can obscure splitting patterns; inconclusive without 2D data. | |
| High | Low (< 5 mg) | High | Excellent for purity, but chemical shift alone (-60 to -65 ppm) may not definitively distinguish 8- vs 7-position without coupling analysis. | |
| High | Medium (10-20 mg) | Medium | C-F coupling ( | |
| HOESY (2D) | Definitive | Medium | Medium | The "Gold Standard" for solution-state analysis. Directly correlates |
| X-Ray Diffraction | Absolute | Single Crystal | Low (Slow) | Requires a diffraction-quality crystal, which can be the bottleneck in rapid synthesis cycles. |
Deep Dive: The Self-Validating NMR Protocol
To definitively confirm the 8-(Trifluoromethyl) structure and rule out the 5-, 6-, or 7-isomers, a self-validating NMR workflow is required. This protocol relies on the unique "peri" environment of the 8-position and specific spin-spin coupling constants.
Step 1:
NMR Screening
-
Objective: Confirm presence of
and assess purity. -
Expectation: A sharp singlet (proton-decoupled) in the range of -60.0 to -64.0 ppm .
-
Diagnostic Check: If multiple fluorine signals are observed, the synthesis likely produced regioisomers. The 8-isomer is typically deshielded relative to the 6-isomer due to the proximity to the ring nitrogen's lone pair and the orthogonal C4-carboxylic acid field.
Step 2:
NMR Spin System Analysis
The quinoline ring protons provide a "fingerprint" of the substitution pattern.
-
The Pyridine Ring (H2, H3):
-
H2: Appears as a doublet (or dd) very downfield (~8.8–9.2 ppm) due to the adjacent Nitrogen.
-
H3: Appears upfield of H2.
-
-
The Benzene Ring (H5, H6, H7):
-
Logic: If the
is at the 8-position , there is no proton at position 8 . -
Coupling Pattern: You should observe an AMX or ABC spin system for protons 5, 6, and 7.
-
H-5: Doublet (J ~8 Hz, ortho to H-6).
-
H-6: Triplet/Doublet of Doublets (J ~8 Hz, ortho to H-5 and H-7).
-
H-7: Doublet (J ~8 Hz, ortho to H-6).
-
-
Differentiation:
-
vs. 7-isomer: The 7-isomer would show a singlet (or small doublet) for H-8 and a doublet for H-6 (meta coupling). The absence of a singlet in the aromatic region is strong evidence against the 7-isomer.
-
vs. 6-isomer: The 6-isomer would show two doublets (H-7, H-8) and a singlet (H-5).
-
-
Step 3:
NMR & C-F Coupling
The trifluoromethyl group couples to carbon atoms with large coupling constants (
-
(Quaternary): Will appear as a quartet with
. -
: A quartet with
. -
Validation: In the 8-isomer, the C-8 carbon is quaternary. In a DEPT-135 experiment, the carbon showing the
coupling must disappear (quaternary). If the coupling is seen on a CH carbon, the substitution is incorrect.
Step 4: The "Killer Experiment" –
HOESY
Heteronuclear Overhauser Effect Spectroscopy (HOESY) measures through-space interactions.
-
Protocol: Irradiate the
frequency and observe enhancement in the spectrum. -
Result for 8-isomer: Strong NOE correlation to H-7 only .
-
Why? The 8-CF3 group is spatially close to H-7. It is distant from H-5 and H-6.
-
-
Result for 7-isomer: NOE correlation to H-6 AND H-8 .
-
Result for 5-isomer: NOE correlation to H-6 only , but H-6 would be a triplet/dd, whereas in the 5-isomer H-6 is a doublet.
Synthesis & Confirmation Workflow
The following diagram illustrates the logical decision tree for confirming the structure, ensuring no false positives.
Caption: Decision tree for the spectroscopic validation of this compound, prioritizing NMR coupling patterns and NOE correlations.
Experimental Data Summary
For the 8-isomer, the expected spectral characteristics are summarized below. Note: Chemical shifts are solvent-dependent (typically DMSO-
| Nucleus | Signal | Multiplicity | Approx. Shift ( | Assignment Logic |
| Singlet | -60.0 to -63.0 ppm | Characteristic of Ar- | ||
| H-2 | Doublet | 9.0 - 9.2 ppm | Deshielded by N-1. | |
| H-5 | Doublet | 8.3 - 8.5 ppm | Ortho to H-6. | |
| H-7 | Doublet | 8.0 - 8.2 ppm | Ortho to H-6; NOE to | |
| H-6 | Triplet (dd) | 7.7 - 7.9 ppm | Meta to | |
| C-4 (COOH) | Singlet | ~167 ppm | Carbonyl carbon. | |
| C-8 | Quartet | ~125-130 ppm | ||
| Quartet | ~123 ppm |
References
-
PubChem. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (Discusses NMR characterization of trifluoromethylquinolines). Available at: [Link]
-
Journal of Organic Chemistry. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (Synthesis protocols). Available at: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? (General principles of isomer distinction). Available at: [Link]
comparing the antimalarial potential of different trifluoromethyl quinolones
[1]
Executive Summary: The "Fluorine Effect" in Quinolone Scaffolds
The incorporation of trifluoromethyl (-CF₃) groups into the quinolone scaffold represents a pivotal strategy in modern antimalarial drug design.[1][2] Unlike traditional hydrogen-to-chlorine substitutions (e.g., chloroquine), the -CF₃ moiety introduces profound changes in lipophilicity, metabolic stability, and electronic distribution.
This guide objectively compares two distinct classes of trifluoromethyl-substituted quinolones:
-
Type A: 2,8-bis(trifluoromethyl)quinolines (4-aminoquinoline derivatives).[3]
-
Type B: Endochin-like Quinolones (ELQs) (4(1H)-quinolones with CF₃-alkyl/aryl side chains).
Key Takeaway: While Type A compounds primarily target heme polymerization and DNA intercalation (overcoming some chloroquine resistance), Type B compounds (ELQs) function as mitochondrial electron transport inhibitors, offering activity against multi-drug resistant (MDR) strains, including those resistant to Atovaquone.
Structural & Mechanistic Comparison
Structure-Activity Relationship (SAR) Analysis
The positioning of the -CF₃ group dictates the pharmacological profile.[2]
-
2,8-bis(trifluoromethyl)quinolines (Type A):
-
Modification: -CF₃ groups at positions 2 and 8.
-
Effect: The electron-withdrawing nature of the -CF₃ groups at these positions lowers the pKa of the quinoline nitrogen, altering accumulation in the parasite digestive vacuole. The bulkiness prevents metabolic dealkylation.
-
Primary Target: Hemozoin inhibition and DNA intercalation.
-
Trifluoromethyl-ELQs (Type B):
-
Core: 4(1H)-quinolone.
-
Modification: -CF₃ often located on an aryl or alkyl side chain at position 3.
-
Effect: The -CF₃ group enhances lipophilicity (LogP), facilitating transport across the mitochondrial membrane. It also blocks metabolic oxidation sites on the side chain.
-
Primary Target: Cytochrome bc1 complex (Complex III) at the Q_o site.
-
Mechanistic Pathway Visualization
The following diagram illustrates the divergent signaling and inhibition pathways of these two classes.
Figure 1: Divergent Mechanisms of Action. Type A targets the digestive vacuole (heme detoxification), while Type B targets mitochondrial respiration.
Comparative Performance Data
The following data aggregates findings from key studies (see References 1, 3, 5) comparing potency against sensitive (3D7/D10) and resistant (Dd2/K1/Tm90-C2B) strains.
| Feature | Type A: 2,8-bis(CF₃) | Type B: CF₃-ELQs | Standard: Chloroquine | Standard: Atovaquone |
| IC₅₀ (3D7 - Sensitive) | 4.8 - 50 nM | 1.2 - 10 nM | ~15 nM | ~1 nM |
| IC₅₀ (Dd2/K1 - MDR) | 10 - 60 nM | 1.5 - 15 nM | >200 nM | ~1 nM |
| IC₅₀ (Tm90 - Atovaquone Res.) | Unaffected | 10 - 50 nM | Unaffected | >5,000 nM |
| Selectivity Index (SI) | Moderate (100 - 500) | High (>1,000) | High | High |
| Solubility | Low (Lipophilic) | Very Low (High LogP) | High | Low |
| Cross-Resistance | Partial (with Mefloquine) | None (Unique binding) | High | High |
Expert Insight:
-
Type A shows "more or less" equipotent activity to mefloquine but is distinct enough to retain activity against some chloroquine-resistant strains.
-
Type B (ELQs) are the superior candidates for multidrug-resistant malaria. The CF₃ group at the 3-position alkyl chain prevents the hydroxylation that typically renders endochin inactive in humans.
Validated Experimental Protocols
To ensure reproducibility and data integrity, use the following self-validating protocols.
In Vitro Growth Inhibition Assay (SYBR Green I)
This protocol measures the IC50 of compounds against P. falciparum.
Causality: SYBR Green I intercalates into double-stranded DNA. Since human RBCs lack DNA, fluorescence correlates directly with parasite proliferation.
-
Culture Preparation: Synchronize P. falciparum cultures (strains 3D7 and Dd2) to the ring stage (sorbitol treatment). Adjust parasitemia to 0.5% and hematocrit to 2%.
-
Compound Plating:
-
Prepare 10mM stock solutions of CF₃-quinolones in DMSO.
-
Perform 2-fold serial dilutions in screening medium (RPMI 1640 + Albumax II) across a 96-well plate (100 µL/well).
-
Control 1 (Positive): Chloroquine/Atovaquone standard curves.
-
Control 2 (Negative): 0.5% DMSO vehicle (must show 100% growth).
-
Control 3 (Background): Uninfected RBCs (must show <5% fluorescence of infected).
-
-
Incubation: Incubate plates at 37°C in a hypoxic chamber (90% N₂, 5% CO₂, 5% O₂) for 72 hours.
-
Lysis & Detection:
-
Add 100 µL of Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5) containing SYBR Green I (10,000x concentrate diluted 1:5000) to each well.
-
Incubate in dark for 1 hour at room temperature.
-
-
Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm). Calculate IC50 using nonlinear regression (GraphPad Prism).
Mitochondrial Respiration Assay (Oxygen Biosensor)
Required to validate Type B (ELQ) mechanism.
Causality: If the compound targets the bc1 complex, oxygen consumption will drop immediately, distinct from the delayed death caused by heme-targeting drugs.
-
Isolation: Isolate trophozoite-stage infected RBCs using magnetic columns (MACS) to >90% purity.
-
Setup: Use BD Oxygen Biosensor System plates (fluorescence increases as O₂ is depleted).
-
Seeding: Resuspend parasites in respiration buffer (glucose-supplemented) and seed 2x10⁷ parasites/well.
-
Treatment: Inject test compounds (10x IC50 concentration).
-
Control: Atovaquone (positive control for respiration arrest).
-
-
Kinetics: Measure fluorescence kinetically every 5 minutes for 2 hours.
-
Validation: Type B compounds must mirror the Atovaquone kinetic profile (immediate flatline of O₂ consumption). Type A compounds will show continued respiration initially.
-
Workflow Visualization
Figure 2: Screening and Validation Workflow for Trifluoromethyl Quinolones.
References
-
Romero, A. H. (2019).[2][6][7] Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. Topics in Current Chemistry. Link
-
Kgokong, J. L., et al. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives.[8][3][9] Arzneimittelforschung. Link
-
Doggett, J. S., et al. (2012). Endochin-like quinolones are highly efficacious against Plasmodium falciparum in vitro and P. yoelii in vivo. Proceedings of the National Academy of Sciences. Link
-
Winter, R. W., et al. (2006). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Experimental Parasitology. Link
-
Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry. (Contextual reference for CF3 group properties in heterocycles). Link
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raco.cat [raco.cat]
- 5. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antimalarials. 7.2,8-Bis(trifluoromethyl)-4-quinolinemethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 8-(Trifluoromethyl)quinoline-4-carboxylic acid
Executive Safety Summary
8-(Trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated heterocyclic building block commonly used in medicinal chemistry. While valuable for its metabolic stability and lipophilicity, its handling requires strict adherence to safety protocols due to its potential for severe irritation and the specific hazards associated with fluorinated organic acids.
Immediate Action Required:
-
Primary Hazard: Respiratory and mucosal irritation (H335, H319).
-
Critical Control: Zero-inhalation policy. All solid handling must occur inside a certified chemical fume hood.
-
Prohibited: Do not handle on open benchtops. Do not use latex gloves (poor resistance to organic solvents often used with this reagent).
Hazard Architecture & Risk Logic
To understand the safety requirements, we must analyze the molecule's functional components. This is not just a list of rules; it is the chemical logic that dictates our safety posture.
Functional Group Analysis
-
Carboxylic Acid (
): Provides a proton source, making the compound acidic. Upon contact with moisture in the eyes or respiratory tract, it lowers local pH, causing immediate irritation or potential corneal damage. -
Trifluoromethyl Group (
): Increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogs. While the C-F bond is stable, thermal decomposition (e.g., in a fire) can release Hydrogen Fluoride (HF), a critical respiratory toxin. -
Quinoline Core: Nitrogen-containing heterocycles are often sensitizers. Repeated exposure without protection may lead to allergic dermatitis.
The "Self-Validating" Safety System
A self-validating system means the protocol includes checks to ensure it is working.
-
Example: We do not just "wear gloves."[1] We wear colored nitrile gloves over a white inner pair . If the white inner glove becomes visible or stained, the outer barrier is compromised (Visual Breach Indicator).
PPE Selection Matrix
The following matrix is designed for the worst-case scenario (handling fine powder or concentrated solutions).
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Engineering Control: Fume Hood (Face velocity: 80–100 fpm).Backup: N95 or P100 Respirator (if hood unavailable). | The compound is a fine solid; static charge can disperse dust. Inhalation causes immediate upper respiratory tract irritation. |
| Hand (Inner) | Nitrile (4 mil) - White/Light Blue | Acts as a second skin and sweat barrier. |
| Hand (Outer) | Nitrile (5-8 mil) or Neoprene - Dark Color | Thicker barrier against abrasion. Dark color contrasts with white inner glove to reveal tears immediately. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders which can bypass side-shields. Acidic dust in the eye is a medical emergency. |
| Body | Lab Coat (High-neck, snap closure) + Tyvek Sleeves | Prevents dust accumulation on forearms (a common contact dermatitis site). |
Operational Protocols & Workflows
Workflow Visualization: Safe Handling Lifecycle
The following diagram outlines the "Cradle-to-Grave" handling process, emphasizing the decision points where safety is most often compromised.
Figure 1: The Safe Handling Lifecycle ensures containment is verified before the container is even opened.
Detailed Protocol: Weighing & Transfer
Handling the solid powder is the highest-risk activity due to static electricity and dust generation.
-
Static Neutralization:
-
Use an ionizing fan or anti-static gun inside the balance enclosure.
-
Why? Fluorinated compounds are often fluffy and hold static charge, causing them to "jump" off spatulas and contaminate the bench.
-
-
The "Transfer Zone" Technique:
-
Place a secondary container (e.g., a clean weighing boat or tray) under the transfer path between the stock bottle and the balance.
-
Self-Validation: If you see powder on the tray after weighing, your transfer technique needs improvement.
-
-
Solvent Addition:
-
Add solvent to the solid immediately after weighing. Do not transport dry powder across the lab.
-
Why? Solutions are easier to contain than dust.
-
PPE Decision Logic
Use this logic flow to determine if you need to upgrade your PPE based on the scale of your experiment.
Figure 2: PPE Decision Tree based on physical state and solvent carrier risks.
Emergency Response & Disposal
Spill Cleanup (Solid)
-
Isolate: Inform nearby personnel.
-
PPE Upgrade: Wear double gloves and a P100 respirator if the spill is outside the hood.
-
Method: Do NOT dry sweep (creates dust).
-
Cover the spill with a paper towel dampened with an inert solvent (e.g., heptane or water).
-
Wipe inward from the perimeter to the center.
-
-
Disposal: Place used towels in a sealed bag labeled "Hazardous Solid Waste - Fluorinated."
Waste Disposal (Crucial)
Because of the Trifluoromethyl (
-
Correct Stream: Halogenated Organic Waste.
-
Reasoning: Incineration of fluorinated compounds requires specific scrubbers to capture Hydrogen Fluoride (HF). sending this to a standard fuel-blending facility can damage their equipment and release toxic gas.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776369, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Quinoline-4-carboxylic acid derivatives. (General hazard class reference). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
